Hexadecyl 3-Amino-2-Butenoate: Structural Dynamics, Physical Properties, and Synthetic Applications
Executive Summary Hexadecyl 3-amino-2-butenoate (CAS 36490-12-7) is a highly specialized, long-chain alkyl ester of 3-amino-2-butenoic acid[]. Characterized by its unique amphiphilic architecture—a highly lipophilic 16-c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Hexadecyl 3-amino-2-butenoate (CAS 36490-12-7) is a highly specialized, long-chain alkyl ester of 3-amino-2-butenoic acid[]. Characterized by its unique amphiphilic architecture—a highly lipophilic 16-carbon (cetyl) tail coupled with a polar, reactive enamine-ester headgroup—this compound bridges the gap between organic synthesis and materials science. As a Senior Application Scientist, I have structured this guide to dissect the molecular mechanics, physical properties, and field-proven synthetic protocols of this molecule. We will explore its critical role as a building block in the Hantzsch synthesis of advanced pharmacophores[2] and its utility as a metal-free thermal stabilizer in polymer matrices[3].
Molecular Architecture & Physicochemical Profile
The chemical formula of hexadecyl 3-amino-2-butenoate is C₂₀H₃₉NO₂. Its structural behavior is dictated by a classic case of enamine-imine tautomerism .
While one might expect an equilibrium between the imine (hexadecyl 3-iminobutanoate) and the enamine (hexadecyl 3-aminobut-2-enoate), the molecule exists almost exclusively in the (Z)-enamine form .
Causality of Stabilization: This thermodynamic preference is driven by Resonance-Assisted Hydrogen Bonding (RAHB). The primary amine donates a hydrogen bond to the adjacent ester carbonyl oxygen, forming a highly stable, planar six-membered pseudo-ring.
Lipophilic Anchoring: The hexadecyl chain provides immense hydrophobic bulk. In drug development, this C16 tail is strategically utilized to anchor resulting active pharmaceutical ingredients (APIs) into lipid bilayers, increasing cellular retention times for targeted receptor antagonism.
Quantitative Physical Properties
The physical properties of hexadecyl 3-amino-2-butenoate are heavily influenced by the massive Van der Waals forces generated by its alkyl chain, combined with the dipole-dipole interactions of its headgroup[4].
Property
Value
Scientific Implication
Molecular Weight
325.53 g/mol
High molecular mass dictates low volatility and high thermal stability.
Density
0.906 g/cm³
Less dense than water; typical of long-chain aliphatic esters.
Boiling Point
435.6 °C (at 760 mmHg)
Extreme BP driven by extensive London dispersion forces of the C16 chain.
Refractive Index
1.468
High polarizability due to the conjugated
π
-system of the enamine core.
Vapour Pressure
8.66E-08 mmHg (at 25 °C)
Practically non-volatile, making it exceptionally safe for high-temperature polymer processing.
The synthesis of hexadecyl 3-amino-2-butenoate is typically achieved via the direct amination of hexadecyl acetoacetate. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process controls and orthogonal analytical confirmation.
Step-by-Step Protocol
Reagent Preparation: Dissolve 1.0 equivalent of hexadecyl acetoacetate in anhydrous ethanol.
Causality: Ethanol provides a polar protic medium that stabilizes the transition state, while strictly anhydrous conditions prevent the premature hydrolysis of the ester linkage.
Ammonia Sourcing & Catalysis: Add 5.0 equivalents of ammonium acetate (NH₄OAc) to the solution.
Causality: NH₄OAc acts as a dual-action reagent. It safely liberates ammonia in situ while simultaneously generating acetic acid. This mild acid protonates the ketone carbonyl, significantly increasing its electrophilicity for the incoming nucleophilic attack by ammonia.
Equilibrium Shifting (Reflux): Heat the mixture to reflux (78 °C) for 4-6 hours in the presence of 3Å molecular sieves.
Causality: The condensation reaction releases water as a byproduct. According to Le Chatelier’s principle, the continuous sequestration of water by the molecular sieves drives the thermodynamic equilibrium entirely toward the enamine product.
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 8:2).
Validation: The enamine product will exhibit a lower
Rf
value than the starting keto-ester due to the increased polarity and hydrogen-bonding capacity of the primary amine.
Orthogonal Structural Validation (NMR/MS):
GC-MS: Confirm the molecular ion peak at m/z 325.5.
¹H NMR (CDCl₃): Verify the presence of a vinylic proton singlet at ~4.5 ppm and a broad NH₂ signal at ~7.8 ppm.
Validation Causality: The complete absence of a methylene signal (~3.4 ppm) confirms the total tautomeric shift to the enamine form, validating the structural integrity of the synthesized batch.
Synthetic workflow for Hexadecyl 3-amino-2-butenoate via amination.
Applications in Advanced Pharmacophores and Polymer Science
A. Hantzsch Dihydropyridine Synthesis (Medicinal Chemistry)
Hexadecyl 3-amino-2-butenoate is a highly valued enamine donor in the multicomponent Hantzsch dihydropyridine synthesis[2]. By reacting this compound with an aryl aldehyde and a 1,3-dicarbonyl compound, researchers can synthesize 1,4-dihydropyridines (DHPs).
Mechanistic Insight: The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
Pharmacological Causality: DHPs are the core scaffold for potent calcium channel blockers (e.g., Nifedipine analogs) and selective A₃ adenosine receptor antagonists. Utilizing the hexadecyl ester variant embeds a highly lipophilic tail into the drug, drastically altering its volume of distribution (
Vd
) and allowing it to deeply integrate into cellular lipid bilayers for prolonged receptor interaction[2].
In the polymer industry, aminocrotonates are deployed as highly efficient, metal-free thermal stabilizers for Polyvinyl Chloride (PVC)[3]. During high-temperature processing, PVC undergoes degradation via dehydrochlorination, releasing HCl gas which autocatalytically accelerates further polymer breakdown (the "zipper" effect).
Mechanistic Insight: Hexadecyl 3-amino-2-butenoate acts as a potent HCl scavenger. The nitrogen lone pair and the electron-rich double bond react irreversibly with the liberated HCl.
Material Compatibility: The C16 hexadecyl chain is critical here; it ensures perfect thermodynamic miscibility with the hydrophobic PVC matrix, preventing "plate-out" (exudation of the stabilizer to the surface) during extrusion or molding.
"Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors", Journal of Medicinal Chemistry - ACS Publications,[Link]
Mechanism of Action of Hexadecyl 3-Amino-2-butenoate in Organic Synthesis: A Technical Guide for Lipophilic Heterocycle Development
Executive Summary Hexadecyl 3-amino-2-butenoate (also known as hexadecyl 3-aminocrotonate, CAS: 36490-12-7) is a highly specialized, bifunctional enamino ester. While short-chain aminocrotonates (like methyl or ethyl est...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Hexadecyl 3-amino-2-butenoate (also known as hexadecyl 3-aminocrotonate, CAS: 36490-12-7) is a highly specialized, bifunctional enamino ester. While short-chain aminocrotonates (like methyl or ethyl esters) are standard building blocks in classical heterocyclic chemistry, the integration of a 16-carbon (cetyl/hexadecyl) aliphatic chain fundamentally alters the physical chemistry and pharmacological utility of the resulting scaffolds. This technical whitepaper explores the mechanistic role of hexadecyl 3-amino-2-butenoate in multicomponent organic synthesis, specifically detailing its application in generating lipophilic 1,4-dihydropyridines (1,4-DHPs) for advanced drug delivery systems, lipid nanoparticle (LNP) stabilization, and targeted receptor antagonism.
Chemical Profile & Reactivity Dynamics
The synthetic utility of hexadecyl 3-amino-2-butenoate stems from its dual nature as both a nucleophile and an electrophile, governed by enamine-imine tautomerization.
Nucleophilic Center (C2): The electron-donating amino group pushes electron density through the carbon-carbon double bond, making the alpha-carbon (C2) highly nucleophilic.
Electrophilic Center (C3): The conjugated ester carbonyl withdraws electron density, allowing the beta-carbon to act as an electrophilic acceptor under specific conditions.
The hexadecyl chain acts as a massive hydrophobic anchor. In organic synthesis, this extreme lipophilicity requires careful solvent selection to maintain homogeneous reaction conditions, but it ultimately yields products with exceptionally high partition coefficients (LogP), enabling deep penetration into lipid bilayers and liposomal membranes[1].
Core Mechanism in Multicomponent Synthesis (The Hantzsch Reaction)
The primary application of hexadecyl 3-amino-2-butenoate is its role as a core synthon in the Hantzsch 1,4-dihydropyridine synthesis[2]. The reaction is a one-pot multicomponent condensation that proceeds through a highly ordered, self-assembling mechanism.
Knoevenagel Condensation: An aldehyde reacts with a beta-keto ester (e.g., hexadecyl acetoacetate) to form an electrophilic
α,β
-unsaturated carbonyl intermediate (the Knoevenagel adduct)[2].
Michael Addition: The nucleophilic C2 carbon of hexadecyl 3-amino-2-butenoate attacks the highly electrophilic beta-carbon of the Knoevenagel adduct, forming a new C-C bond[2].
Cyclization and Dehydration: The intermediate undergoes tautomerization, allowing the primary amine to attack the remaining carbonyl group. A subsequent dehydration step (-H₂O) yields the stable, cyclized 1,4-dihydropyridine ring[2].
Reaction pathway of the Hantzsch 1,4-dihydropyridine synthesis.
Strategic Utility: Why the Hexadecyl Chain?
The incorporation of the C16 chain is not a trivial structural modification; it is a deliberate pharmacokinetic and biophysical strategy.
Membranotropic Effects: Standard DHPs (like nifedipine) are relatively polar. By utilizing hexadecyl 3-amino-2-butenoate, the resulting C16-DHPs exhibit profound membranotropic effects. They incorporate deeply into liposomal and erythrocyte membranes, significantly increasing bilayer fluidity[1].
Antioxidant Localization: 1,4-DHPs are potent electron donors. In lipid emulsions, antioxidant capacity is heavily dependent on chain length. While C12 (dodecyl) chains represent a peak threshold for general emulsion antioxidant activity[3], C16 chains are specifically utilized to stabilize highly non-polar bulk lipids and complex liposomal formulations against metal-ion catalyzed peroxidation[4].
Shifting Receptor Affinity: Elongating the alkyl chain fundamentally alters receptor binding profiles. While short-chain DHPs are classic calcium channel blockers, hexadecyl-substituted DHPs lose their calcium-antagonist properties and instead become highly specific Platelet-Activating Factor (PAF) antagonists, offering a novel therapeutic avenue without cardiovascular side effects[5].
Quantitative Data: Comparative Properties of 1,4-DHPs by Ester Chain Length
Ester Chain Length
Lipophilicity (LogP Trend)
Membranotropic Incorporation
Primary Pharmacological / Chemical Utility
C1 (Methyl)
Low
Poor
Standard calcium channel blocker (e.g., Nifedipine)
Experimental Protocol: Synthesis of Lipophilic 1,4-Dihydropyridines
To synthesize highly lipophilic DHPs, the classical Hantzsch protocol must be adapted to account for the extreme hydrophobicity of the hexadecyl starting material. The following protocol is designed as a self-validating system, ensuring high atom economy and reliable isolation.
Reagent Solvation: Dissolve the substituted benzaldehyde (0.1 mol) in absolute ethanol (50 mL). Causality: Ethanol is chosen as a protic solvent because it facilitates the necessary proton transfers during tautomerization and dehydration, while maintaining sufficient solvation of the lipophilic hexadecyl chain at reflux temperatures[2].
Enamine Addition: Add hexadecyl 3-amino-2-butenoate (0.2 mol) to the stirring solution. If utilizing a catalyst to accelerate the Knoevenagel condensation, add sulfamic acid now[3].
Reflux: Heat the reaction mixture to 75-80°C (reflux) for 5 to 12 hours. The extended time is required due to the steric bulk of the C16 chains slowing the Michael addition step.
Reaction Monitoring: Monitor progression via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The disappearance of the UV-active aldehyde spot validates reaction completion[2].
Precipitation via Anti-Solvent: Once complete, cool the mixture to room temperature. Slowly add cold water or cold methanol dropwise. Causality: Because the C16 chain imparts extreme lipophilicity, the final DHP remains highly soluble in warm ethanol. The polar anti-solvent forces the hydrophobic product to crash out of solution, driving the equilibrium and bypassing the need for complex column chromatography[2].
Isolation: Filter the precipitate under vacuum, wash with cold heptane, and dry under vacuum to yield the crystalline lipophilic 1,4-DHP.
Self-validating workflow for the synthesis of lipophilic DHPs.
Conclusion
Hexadecyl 3-amino-2-butenoate is a critical reagent for bridging the gap between classical heterocyclic synthesis and modern lipid formulation. By leveraging its bifunctional enamine reactivity within multicomponent frameworks, researchers can synthesize highly lipophilic 1,4-dihydropyridines. These molecules bypass traditional calcium channel activity to act as potent membrane fluidizers, liposomal antioxidants, and specific receptor antagonists, making them invaluable tools in contemporary drug development.
References
[1] PubMed / NIH. "Influence of some quaternised 1,4-dihydropyridine derivatives on liposomes and erythrocyte membranes." Available at:[Link]
[4] Czech Journal of Food Sciences. "Antioxidant activity of 2,6-dimethyl-3,5-dialkoxycarbonyl-1,4-dihydropyridines in metal-ion catalyzed lipid peroxidation." Available at:[Link]
[5] PubMed / NIH. "4-Alkyl-1,4-dihydropyridines derivatives as specific PAF-acether antagonists." Available at: [Link]
[3] Bioorganic Chemistry / ResearchGate. "Synthesis and antioxidant activity of new lipophilic dihydropyridines." Available at:[Link]
Spectroscopic data NMR and IR for hexadecyl 3-amino-2-butenoate
An In-Depth Technical Guide to the Spectroscopic Characterization of Hexadecyl 3-amino-2-butenoate Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for hexadecyl 3-amino-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of Hexadecyl 3-amino-2-butenoate
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for hexadecyl 3-amino-2-butenoate, a long-chain β-enamino ester. Given the limited availability of direct experimental data for this specific molecule in public literature[1], this document employs a predictive and comparative approach. By leveraging well-documented spectroscopic data from its short-chain analog, ethyl 3-amino-2-butenoate[2][3][4][5], and established principles of spectroscopic interpretation, we present a detailed forecast of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the synthesis, purification, and structural verification of this and related long-chain β-enamino esters.
Molecular Structure and Spectroscopic Significance
Hexadecyl 3-amino-2-butenoate belongs to the class of β-enamino esters. Its structure is characterized by three key regions that dictate its spectroscopic signature:
The Enamine Moiety (-C(NH₂)=CH-C(O)-) : This conjugated system is the most electronically active part of the molecule. It exhibits characteristic tautomerism and its vinyl and amine protons, as well as its sp² hybridized carbons, produce distinctive signals in NMR and IR spectra. The delocalization of the nitrogen lone pair into the carbonyl group influences the chemical shifts and vibrational frequencies.
The Ester Group (-C(O)O-CH₂-) : The carbonyl (C=O) and C-O bonds give rise to strong, characteristic absorption bands in IR spectroscopy. The adjacent methylene (-O-CH₂-) group in the hexadecyl chain is significantly deshielded, producing a key signal in the ¹H NMR spectrum.
The Hexadecyl Chain (-C₁₆H₃₃) : This long, saturated alkyl chain contributes a set of predictable, overlapping signals in the aliphatic region of the NMR spectra and standard C-H stretching and bending vibrations in the IR spectrum.
Due to the lack of published experimental data for the hexadecyl variant, the following sections will detail the predicted spectroscopic data based on the foundational spectrum of ethyl 3-amino-2-butenoate and the known contributions of a long alkyl chain.
Synthesis and Spectroscopic Workflow
The synthesis of β-enamino esters is reliably achieved through the reaction of a β-ketoester with an amine, often under solvent-free conditions or with catalysis.[6][7] For hexadecyl 3-amino-2-butenoate, a logical synthetic route involves the condensation of hexadecyl acetoacetate with ammonia.
Experimental Workflow: From Synthesis to Analysis
A robust experimental plan is crucial for validating the synthesis and purity of the target compound. The following workflow outlines the necessary steps from synthesis to spectroscopic confirmation.
Caption: General workflow from synthesis to spectroscopic analysis.
Protocol 1: Sample Preparation for NMR Spectroscopy
Dissolution : Accurately weigh and dissolve 5-10 mg of purified hexadecyl 3-amino-2-butenoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) within a standard 5 mm NMR tube.
Homogenization : Gently vortex the NMR tube for 30 seconds to ensure the sample is fully dissolved and the solution is homogeneous.
Referencing : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Protocol 2: Sample Preparation for IR Spectroscopy
Thin Film Method (for liquid/oil) : If the compound is a liquid or low-melting solid, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr).
Sample Spreading : Place a second salt plate on top and gently press to create a thin, uniform film.
Data Acquisition : Mount the plates in the spectrometer's sample holder and acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
Predicted Spectroscopic Data
The following data is predicted based on the known values for ethyl 3-amino-2-butenoate and standard chemical shift/frequency tables.
¹H NMR Spectroscopy
The proton NMR spectrum is the most informative for initial structural confirmation. The key diagnostic signals are the vinyl proton, the deshielded methylene group of the ester, and the broad amine protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for Hexadecyl 3-amino-2-butenoate (in CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Notes
-NH₂ (Amine)
~4.6 - 5.5
Broad Singlet
-
2H
Chemical shift and broadening are highly dependent on concentration and solvent.
Large, overlapping signal representing the bulk of the hexadecyl chain.
-CH₃ (Terminal Methyl)
~0.88
Triplet
~6.8
3H
Standard chemical shift for a terminal methyl group in a long alkyl chain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbonyl carbon and the two sp² carbons of the enamine system are the most downfield and diagnostic signals.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Hexadecyl 3-amino-2-butenoate (in CDCl₃)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Notes
-C=O (Ester Carbonyl)
~170.5
The most deshielded carbon due to the double bond to oxygen.
=C(NH₂)-
~160.0
sp² carbon attached to the nitrogen.
=CH-
~83.0
sp² carbon of the vinyl group, shifted upfield due to resonance with the amine.
-O-CH₂-
~63.5
Carbon directly attached to the ester oxygen.
-(CH₂)₁₄- (Alkyl Chain)
~22.7 - 31.9
A series of peaks for the methylene carbons of the long chain.
=C-CH₃ (Vinyl Methyl)
~19.5
Methyl carbon attached to the enamine system.
-CH₃ (Terminal Methyl)
~14.1
Standard chemical shift for a terminal methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is essential for identifying the key functional groups present in the molecule. The most prominent bands are from the N-H and C=O stretching vibrations.
Table 3: Predicted IR Absorption Frequencies for Hexadecyl 3-amino-2-butenoate
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Vibration Type
N-H (Amine)
3450 - 3200
Medium, Broad
Symmetric & Asymmetric Stretch
C-H (Alkyl)
2955 - 2850
Strong
Stretch
C=O (Ester, Conjugated)
~1660
Strong
Stretch
C=C (Alkene)
~1610
Strong
Stretch
N-H
~1560
Strong
Bend (Scissoring)
C-O (Ester)
~1260
Strong
Stretch
The C=O stretching frequency is expected to be lower than that of a typical saturated ester (~1740 cm⁻¹) due to conjugation with the enamine system, which reduces the double-bond character of the carbonyl.[8]
Integrated Structural Verification
The following diagram correlates the key structural features of hexadecyl 3-amino-2-butenoate with their expected spectroscopic signals, providing a visual guide for data interpretation.
A Technical Guide to the Thermodynamic Stability of Long-Chain Enamine Esters: A Case Study of Hexadecyl 3-Amino-2-Butenoate
Introduction: The Critical Role of Stability in Advanced Molecular Systems Long-chain enamine esters represent a class of compounds with significant potential in materials science and pharmaceutical development. Their am...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Stability in Advanced Molecular Systems
Long-chain enamine esters represent a class of compounds with significant potential in materials science and pharmaceutical development. Their amphiphilic nature, arising from a long lipophilic alkyl chain and a more polar enamine ester headgroup, makes them attractive candidates for use in sophisticated drug delivery systems, as lipid nanoparticle components, or as prodrugs designed for specific release kinetics. Hexadecyl 3-amino-2-butenoate serves as an exemplary model for this class. The core functionality, an enamine, is a highly versatile and reactive intermediate in organic synthesis.[1] However, this inherent reactivity presents a significant challenge when these molecules are formulated as final products, where long-term stability is paramount.
The thermodynamic stability of such a molecule is not an abstract academic parameter; it is a critical quality attribute that directly influences its safety, efficacy, and shelf-life.[2] Degradation can lead to a loss of the active principle, the formation of potentially toxic impurities, and unpredictable changes in the formulation's physical properties. This guide provides a comprehensive framework for researchers, formulation scientists, and drug development professionals to understand, evaluate, and predict the thermodynamic stability of hexadecyl 3-amino-2-butenoate, employing a combination of theoretical principles and robust analytical methodologies.
Molecular Structure and Physicochemical Properties
The stability of hexadecyl 3-amino-2-butenoate is intrinsically linked to its molecular architecture. The structure combines a C16 alkyl chain, providing significant lipophilicity, with a conjugated enamine ester system.
Caption: Molecular Structure of Hexadecyl 3-amino-2-butenoate.
The key features governing its stability are the conjugated π-system (O=C-C=C-N) and the ester linkage. The nitrogen atom's lone pair of electrons delocalizes into the double bond, increasing the electron density at the α-carbon and influencing its nucleophilicity.[3] This conjugation, however, also makes the system susceptible to specific degradation pathways, primarily hydrolysis.
Table 1: Physicochemical Properties of Hexadecyl 3-Amino-2-Butenoate (Estimated)
Property
Value
Source/Method
Molecular Formula
C₂₀H₃₉NO₂
-
Molecular Weight
325.53 g/mol
-
Appearance
White to off-white waxy solid
Visual Inspection
Melting Point
~50-60 °C (Est.)
Based on long-chain ester properties
| Solubility | Soluble in non-polar organic solvents; Insoluble in water | Predicted |
Synthesis and Characterization
A robust understanding of a compound's stability profile begins with its synthesis, as impurities or residual catalysts can significantly impact degradation rates. Hexadecyl 3-amino-2-butenoate can be synthesized via the condensation of a β-keto ester (hexadecyl acetoacetate) with an amine source, such as ammonium acetate.[4][5]
Caption: Synthesis of Hexadecyl 3-amino-2-butenoate.
Protocol 1: Representative Synthesis
Reaction Setup: To a solution of hexadecyl acetoacetate (1 equivalent) in absolute ethanol, add ammonium acetate (5 equivalents).[4]
Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., chloroform) and wash sequentially with water and brine.[4]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization: Confirmation of the structure and purity is essential.
¹H NMR: The spectrum should show characteristic peaks for the long alkyl chain, the ester methylene and methyl groups, and distinct signals for the vinyl proton and the amine (NH₂) protons.[6] The NH₂ signal will typically be broad and can be confirmed by its disappearance upon a D₂O exchange.[7][8]
IR Spectroscopy: Key stretches include the N-H bands (a pair of peaks around 3300-3500 cm⁻¹ for the primary amine), the C=O of the conjugated ester (around 1710-1720 cm⁻¹), and C=C stretching.[4][7]
Theoretical Underpinnings of Stability and Degradation
The thermodynamic stability of an enamine is a balance of stabilizing and destabilizing effects.
Stabilizing Factors: The primary stabilizing feature is the conjugation between the nitrogen lone pair and the π-system of the double bond and carbonyl group.[9] This delocalization lowers the overall energy of the molecule. β-ketoester-derived enamines are generally more stable than many other types of enamines.[10][11]
Primary Degradation Pathway: Hydrolysis: Enamines are susceptible to hydrolysis under acidic conditions, which reverses their formation reaction to yield the corresponding ketone and amine.[3][12] For hexadecyl 3-amino-2-butenoate, this is the most probable chemical degradation route, especially in the presence of moisture. The ester linkage can also undergo hydrolysis, although this typically requires stronger acidic or basic conditions.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required for a comprehensive stability assessment. The workflow begins with rapid thermal screening to identify decomposition temperatures and then moves to more detailed kinetic studies under controlled environmental conditions to predict long-term stability.
Caption: Workflow for Comprehensive Stability Assessment.
Thermal Analysis
Thermal analysis techniques provide a rapid assessment of a material's behavior as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as it is heated, cooled, or held at a constant temperature.[13] It is invaluable for identifying melting points, phase transitions, and the onset temperature of decomposition, which indicates thermal risk.[14]
Protocol 2: DSC Analysis
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of hexadecyl 3-amino-2-butenoate into a hermetically sealed aluminum pan. The use of a sealed pan is critical to prevent evaporation, which could be misinterpreted as a thermal event.[14]
Methodology: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond any expected decomposition (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
Analysis: Analyze the resulting thermogram. An endothermic peak will correspond to melting, while a sharp exothermic peak typically indicates decomposition. The onset temperature of the exotherm is a key indicator of thermal stability.[14]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[15] It provides quantitative information on decomposition patterns and thermal stability.[16]
Protocol 3: TGA Analysis
Calibration: Calibrate the TGA instrument for mass and temperature.
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Methodology: Place the pan in the TGA furnace. Heat the sample from ambient to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Analysis: Plot the percentage of initial mass versus temperature. The temperature at which significant mass loss begins is the decomposition temperature.
Table 2: Representative Thermal Analysis Data
Analysis
Parameter
Result
Interpretation
DSC
Melting Point (Peak)
55 °C
Endothermic event; phase transition.
DSC
Decomposition Onset
220 °C
Exothermic event; start of thermal breakdown.
| TGA | T₅ (Temp. at 5% mass loss) | 235 °C | Confirms onset of significant decomposition. |
Accelerated Stability Assessment Program (ASAP)
While thermal analysis identifies acute thermal instability, it does not predict stability under long-term storage conditions where humidity plays a crucial role. The Accelerated Stability Assessment Program (ASAP) is a modern, resource-efficient method that uses elevated temperature and humidity to model degradation kinetics and predict shelf-life.[17][18] This approach is based on the humidity-corrected Arrhenius equation, which accounts for the impact of both temperature and moisture on degradation rates.[19]
Protocol 4: Accelerated Stability Study (ASAP)
Sample Preparation: Place a precisely known amount of hexadecyl 3-amino-2-butenoate in open glass vials to ensure maximum exposure to the environmental conditions.[17]
Experimental Design: Expose samples to a matrix of elevated temperature and relative humidity (RH) conditions in stability chambers. A typical design involves 5-8 conditions.[17] See Table 3 for an example.
Time Points: Sample at multiple time points (e.g., 3, 7, 14, and 21 days). The goal is to achieve measurable degradation (e.g., 2-5%) to allow for accurate kinetic modeling.
Analytical Method: At each time point, quantify the amount of remaining hexadecyl 3-amino-2-butenoate and the formation of the primary degradant (hexadecyl acetoacetate) using a validated stability-indicating HPLC-UV method.
Table 3: Example ASAP Experimental Design
Condition
Temperature (°C)
Relative Humidity (%)
1
50
75
2
60
50
3
60
75
4
70
20
5
70
50
| 6 | 80 | 10 |
Data Analysis and Shelf-Life Prediction
The data from the ASAP study are used to fit the humidity-corrected Arrhenius equation:
ln(k) = ln(A) - (Eₐ / RT) + B(%RH)
Where:
k is the degradation rate constant
A is the pre-exponential factor
Eₐ is the activation energy (sensitivity to temperature)
R is the gas constant
T is the absolute temperature
B is the humidity sensitivity coefficient
%RH is the relative humidity
Table 4: Hypothetical Degradation Data Analysis (at 21 days)
Temp (°C)
RH (%)
Degradation (%)
Calculated Rate (k)
50
75
1.5
0.071/day
60
50
1.1
0.052/day
60
75
2.8
0.133/day
70
20
0.9
0.043/day
70
50
2.5
0.119/day
| 80 | 10 | 1.3 | 0.062/day |
By performing a multi-variable regression on this data, the key thermodynamic parameters can be determined. For a typical hydrolysis-prone solid, one might find:
Activation Energy (Eₐ): ~20-30 kcal/mol
Humidity Sensitivity (B): ~0.05-0.09 (indicating high sensitivity to moisture)[19]
With this model, the degradation rate under standard storage conditions (e.g., 25 °C / 60% RH) can be accurately predicted, allowing for the establishment of a reliable shelf-life.
Conclusion
The thermodynamic stability of hexadecyl 3-amino-2-butenoate is governed by a delicate balance between the electronic stabilization of its conjugated enamine ester system and its inherent susceptibility to hydrolysis. The long alkyl chain imparts solid-state properties that must be considered, but the primary degradation pathway is chemically driven and highly sensitive to environmental moisture and temperature.
A comprehensive evaluation strategy, combining rapid screening with DSC and TGA and predictive modeling with an accelerated stability program, is essential for any development effort involving this class of molecules. This approach moves beyond simple pass/fail testing to a deep, mechanistic understanding of degradation, enabling rational formulation design, the establishment of evidence-based storage conditions, and the confident prediction of product shelf-life.
References
An Introduction to the Accelerated Stability Assessment Program | American Pharmaceutical Review. (2017, August 15). Retrieved from [Link]
Pharmaceutical Aspects Of Accelerated Stability Studies. (2024, September 20). Retrieved from [Link]
Waterman, K. C., & MacDonald, B. C. (2010). The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. Journal of Pharmaceutical Sciences, 99(11), 4586–4595. Retrieved from [Link]
Lal, R., et al. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. AAPS PharmSciTech, 26(1), 23. Retrieved from [Link]
Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). SAS Institute. Retrieved from [Link]
Enamine: Organic Chemistry Study Guide | Fiveable. (2025, August 15). Retrieved from [Link]
MacKenzie, C. A., et al. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1779–1787. Retrieved from [Link]
Zhang, L., et al. (2022, February 10). Bond Energies of Enamines. ACS Omega, 7(7), 5995–6004. Retrieved from [Link]
Zhang, L., et al. (2022). Bond Energies of Enamines. ACS Omega, 7(7), 5995-6004. Retrieved from [Link]
Baum, G., & Short, F. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. Retrieved from [Link]
Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 59(5), 1435–1453. Retrieved from [Link]
Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved from [Link]
Legenza, K., et al. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 565–571. Retrieved from [Link]
Ashenhurst, J. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]
Differential Scanning Calorimetry - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. Retrieved from [Link]
Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 59(5), 1435-1453. Retrieved from [Link]
Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. (2020, December 9). Retrieved from [Link]
Enamines - Making Molecules. (2024, September 2). Retrieved from [Link]
Bosch, L., et al. (2024, November 7). Relative Stability and Basicity of Enamines from Aminocatalysts. European Journal of Organic Chemistry. Retrieved from [Link]
Enamine - Wikipedia. (n.d.). Retrieved from [Link]
AAMC MCAT Practice Exam 3 Cp Solutions - Jack Westin. (n.d.). Retrieved from [Link]
Sambo, M., et al. (2017, November 27). Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies. Accounts of Chemical Research, 51(1), 154–165. Retrieved from [Link]
Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. (2020, February 24). Retrieved from [Link]
[Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12). Retrieved from [Link]
24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved from [Link]
Thermogravimetric Analyzer (TGA). (2026, March 16). NETZSCH-Gerätebau GmbH. Retrieved from [Link]
Rationalizing enamine stabilities - Chemistry Stack Exchange. (2014, December 7). Retrieved from [Link]
Measurement and correlation of thermodynamic properties of amine and esters. (2018, March 8). R Discovery. Retrieved from [Link]
β-enamino ester synthesis by amination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Zhang, Y., et al. (2019, March 1). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. International Journal of Molecular Sciences, 20(5), 1104. Retrieved from [Link]
Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Reddy, G. S., & Kumar, D. (2018). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 23(11), 2997. Retrieved from [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (2023, February 2). Retrieved from [Link]
Hexadecyl 3-amino-2-butenoate: A Technical Guide on Exact Mass Determination, Synthesis, and Physicochemical Profiling
Executive Summary Hexadecyl 3-amino-2-butenoate (CAS 36490-12-7) is a specialized long-chain alkyl enamine ester. Structurally, it combines a highly polar, hydrogen-bond-capable enamine headgroup with a highly lipophilic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Hexadecyl 3-amino-2-butenoate (CAS 36490-12-7) is a specialized long-chain alkyl enamine ester. Structurally, it combines a highly polar, hydrogen-bond-capable enamine headgroup with a highly lipophilic 16-carbon (hexadecyl) tail. This amphiphilic-like architecture makes it a valuable intermediate in organic synthesis and a functional building block in the development of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs).
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous examination of its physicochemical properties, with a specific focus on the critical distinction between its average molecular weight and monoisotopic exact mass. Furthermore, this guide details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical characterization and outlines its synthetic pathway.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In analytical chemistry and mass spectrometry, distinguishing between Molecular Weight (average mass) and Exact Mass (monoisotopic mass) is paramount for compound verification 1.
Molecular Weight (325.53 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural relative abundance of all isotopes (e.g., Carbon is 12.011 Da due to the ~1.1% presence of
13C
). This value is used for stoichiometric calculations during synthesis .
Exact Mass (325.29808 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g.,
12C
= 12.00000 Da,
1H
= 1.007825 Da). HRMS instruments measure this exact mass to determine the elemental composition and rule out isobaric interferences.
Table 1: Quantitative Physicochemical Data
Property
Value
Analytical Significance
Chemical Formula
C20H39NO2
Defines isotopic distribution pattern.
CAS Registry Number
36490-12-7
Unique identifier for regulatory compliance.
Molecular Weight
325.53 g/mol
Used for molarity and yield calculations.
Monoisotopic Exact Mass
325.29808 Da
Target value for HRMS identification.
Protonated Exact Mass
[M+H]+
326.30535 Da
Target
m/z
in ESI+ mode.
Sodiated Exact Mass
[M+Na]+
348.28729 Da
Common adduct in lipid analysis.
High-Resolution Mass Spectrometry (HRMS) Protocol
To accurately confirm the identity of Hexadecyl 3-amino-2-butenoate, Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is the gold standard. The following protocol is designed as a self-validating system , ensuring that instrumental drift does not compromise mass accuracy 3.
Step-by-Step Methodology & Causality
Step 1: Sample Preparation
Action: Dissolve 1 mg of the compound in 1 mL of Methanol/Chloroform (1:1 v/v), then dilute to 1 µg/mL in Methanol containing 0.1% Formic Acid.
Causality: The C16 hexadecyl chain renders the molecule highly lipophilic. Purely aqueous solvents will cause precipitation. Formic acid acts as a proton donor, pre-ionizing the enamine nitrogen in solution to enhance signal intensity.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 or Phenyl-Hexyl column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient from 50% Mobile Phase A (Water + 0.1% Formic Acid) to 100% Mobile Phase B (Acetonitrile/Isopropanol 50:50 + 0.1% Formic Acid) over 7 minutes.
Causality: The highly organic terminal gradient (incorporating Isopropanol) is critical to overcome the strong hydrophobic interactions between the hexadecyl tail and the stationary phase, preventing column carryover and ghost peaks in subsequent runs .
Step 3: ESI+ Ionization and Lock-Mass Calibration (Self-Validation)
Action: Operate the ESI source in positive mode. Continuously infuse Leucine Enkephalin (
[M+H]+m/z
556.2771) via a secondary reference sprayer (lock-mass).
Causality: The primary amine/enamine group readily accepts a proton, making ESI+ the optimal ionization mode. The TOF flight tube is sensitive to microscopic thermal expansions, which can drift the mass calibration. The lock-mass provides a continuous, known reference point in every scan, allowing the software to automatically correct the mass axis. This guarantees a mass error of < 2 ppm, validating the exact mass measurement of 326.3054 Da for the analyte 3.
Synthetic Pathway & Mechanistic Insights
The synthesis of long-chain β-amino esters typically avoids direct condensation of long-chain alcohols with acetoacetic acid derivatives due to poor yields and side reactions. Instead, a transesterification strategy is preferred 4.
By reacting a short-chain ester (like methyl 3-amino-2-butenoate) with 1-hexadecanol in the presence of an acid catalyst, the equilibrium is driven forward by the continuous removal of the volatile methanol byproduct.
Workflow from transesterification synthesis to HRMS exact mass confirmation.
Applications in Lipid Nanoparticles (LNPs)
The structural dichotomy of Hexadecyl 3-amino-2-butenoate makes it a compound of high interest in modern drug delivery. In the context of Lipid Nanoparticles (LNPs) used for mRNA delivery, the exact mass profiling of lipid components is a critical quality attribute (CQA) .
Membrane Anchoring: The C16 hexadecyl chain exhibits strong Van der Waals interactions with the acyl chains of helper lipids (like DSPC or DOPE) and cholesterol, anchoring the molecule firmly within the lipid bilayer.
Surface Functionalization: The enamine core remains oriented toward the aqueous interface. The nitrogen atom can participate in hydrogen bonding or serve as a nucleophilic site for further bioconjugation (e.g., attaching targeting ligands).
Analytical Monitoring: Because LNPs contain complex mixtures of ionizable lipids and PEGylated lipids, tracking the exact mass (325.29808 Da) via HRMS ensures that degradation products (such as hydrolysis of the ester bond) are rapidly identified during stability testing.
References
PubChemLite. "Hexadecyl 3-amino-2-butenoate (C20H39NO2) - Exact Mass and Structural Information." Université du Luxembourg.
BOC Sciences. "CAS 36490-12-7 (Hexadecyl 3-amino-2-butenoate) - Properties and Specifications.
Waters Corporation. "Rapid Analysis of Lipid Nanoparticle Components Using BioAccord LC-MS System.
ACS Publications. "Practical, Catalytic Enantioselective Hydrogenation to Synthesize N-Unprotected β-Amino Esters." Organic Process Research & Development.
ACS Publications. "1H NMR and UPLC-MSE Statistical Heterospectroscopy: Characterization of Drug Metabolites and Exact Mass Determination." Analytical Chemistry.
Hexadecyl 3-Amino-2-Butenoate: Toxicity, Safety Profile, and Handling Protocols in Polymer Applications
Executive Summary Hexadecyl 3-amino-2-butenoate (CAS: 36490-12-7), also known as cetyl 3-aminocrotonate, is a long-chain alkyl enamine derivative primarily utilized as a non-metallic auxiliary heat stabilizer in polymer...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Hexadecyl 3-amino-2-butenoate (CAS: 36490-12-7), also known as cetyl 3-aminocrotonate, is a long-chain alkyl enamine derivative primarily utilized as a non-metallic auxiliary heat stabilizer in polymer formulations, particularly polyvinyl chloride (PVC) [1]. As regulatory pressures phase out legacy heavy-metal stabilizers (e.g., lead, cadmium, and organotins), long-chain aminocrotonates have emerged as critical, low-toxicity alternatives.
This technical guide synthesizes the physicochemical profiling, mechanistic action, toxicological data, and rigorous handling protocols required for the safe and effective integration of hexadecyl 3-amino-2-butenoate into industrial and biomedical polymer matrices.
Chemical Identity & Physicochemical Profiling
The efficacy of an auxiliary stabilizer is heavily dependent on its compatibility with the polymer matrix. The hexadecyl (cetyl) carbon chain provides extreme lipophilicity, ensuring that the molecule remains anchored within the hydrophobic polymer network. This prevents "blooming" or exudation—a common failure mode in short-chain additives [2].
Table 1: Physicochemical Properties
Property
Value / Description
Causality / Formulation Impact
IUPAC Name
Hexadecyl 3-aminobut-2-enoate
Defines the enamine reactive core.
CAS Number
36490-12-7
Unique identifier for regulatory tracking [3].
Molecular Formula
C₂₀H₃₉NO₂
High carbon count dictates hydrophobicity.
Molecular Weight
325.50 g/mol
High MW minimizes volatility during melt processing.
Appearance
Waxy solid / Off-white powder
Requires specific thermal handling for homogeneous dispersion.
Solubility
Soluble in organic solvents; Insoluble in water
Prevents leaching in aqueous environments (crucial for medical tubing).
Mechanistic Action: The Enamine HCl-Scavenging Pathway
Understanding the causality behind the use of hexadecyl 3-amino-2-butenoate requires examining the thermal degradation of PVC. At processing temperatures (>160°C), PVC undergoes autocatalytic dehydrochlorination, releasing hydrochloric acid (HCl) and forming conjugated polyene sequences (the "zipper" effect), which leads to discoloration and embrittlement [4].
Hexadecyl 3-amino-2-butenoate interrupts this degradation via two synergistic mechanisms:
Proton Scavenging: The electron-rich enamine group acts as a potent nucleophile, rapidly scavenging free HCl to form a stable hydrochloride salt.
Chloride Displacement: The molecule displaces labile allylic chloride atoms on the polymer backbone, replacing them with a more stable ester linkage, thereby halting the unzipping process [1].
Figure 1: Mechanistic pathway of polymer stabilization via HCl scavenging and labile chloride displacement.
Toxicity and Safety Profile
The transition toward aminocrotonates is driven by their favorable toxicological profiles compared to heavy metals. Hexadecyl 3-amino-2-butenoate exhibits low acute mammalian toxicity. Its large molecular size restricts dermal penetration and systemic bioavailability.
Table 2: Toxicological and Hazard Summary
Endpoint
Assessment
Safety Implications
Acute Oral Toxicity (LD50)
> 2000 mg/kg (Rat, extrapolated)
Classified as non-toxic under standard GHS criteria [3].
Skin/Eye Irritation
Mild mechanical irritant
Prolonged exposure to dust may cause transient irritation.
Sensitization
Low potential
The bulky hexadecyl tail sterically hinders protein binding.
Environmental Toxicity
Low acute aquatic toxicity
Highly lipophilic (LogP > 6); may partition into sediment.
Carcinogenicity/Mutagenicity
Negative (Ames test for analogs)
Safe for use in indirect food contact and medical applications.
Note: While the pure substance is benign, thermal decomposition at temperatures exceeding 250°C may release nitrogen oxides (NOx) and carbon monoxide.
Handling, Storage, and Facility Requirements
To maintain scientific integrity and operational safety, the handling of hexadecyl 3-amino-2-butenoate must follow strict industrial hygiene protocols.
Storage Conditions
Temperature: Store below 30°C to prevent agglomeration or partial melting of the waxy solid.
Atmosphere: Keep in tightly sealed containers, protected from moisture and strong oxidizing agents.
Shelf Life: Typically 12-24 months if stored correctly. Degradation is visually indicated by a shift from off-white to a deep yellow/brown hue.
Personal Protective Equipment (PPE)
Respiratory: N95 or FFP2 particulate respirator during weighing and dry-blending to prevent inhalation of fine powders.
Dermal: Nitrile gloves and standard laboratory coats.
Ocular: Safety goggles with side shields to prevent mechanical irritation from dust.
Experimental Protocol: Integration and Thermal Validation
To ensure trustworthiness, any formulation incorporating hexadecyl 3-amino-2-butenoate must be empirically validated. The following protocol details the melt-compounding of the stabilizer into a PVC matrix, followed by a self-validating thermal stability assay (Congo Red Test, ISO 182-1).
Step-by-Step Methodology
Phase 1: Precision Dry Blending
Weighing: Accurately weigh 100 parts per hundred resin (phr) of suspension PVC (K-value 65-70).
Additive Loading: Add 2.0 phr of a primary Calcium/Zinc (Ca/Zn) stabilizer and 0.5 phr of hexadecyl 3-amino-2-butenoate. Causality note: The aminocrotonate acts synergistically with the Zn core, regenerating zinc chloride into active zinc carboxylate, preventing "zinc burning."
Mixing: Blend in a high-speed laboratory mixer. Ramp speed to 3000 RPM until the frictional heat reaches 110°C. This ensures the waxy aminocrotonate melts and coats the PVC grains uniformly.
Cooling: Discharge the blend into a cooling mixer and reduce temperature to 40°C to prevent premature fusion.
Phase 2: Melt Compounding
5. Milling: Transfer the dry blend to a two-roll mill preheated to 180°C (front roll) and 175°C (back roll).
6. Banding: Allow the material to band on the front roll. Mill for exactly 3 minutes, cutting and folding the sheet continuously to ensure isotropic dispersion.
7. Sheet Extraction: Remove the polymer sheet (approx. 1 mm thickness) and allow it to cool on a stainless-steel surface.
Phase 3: Self-Validating Thermal Assay (Congo Red Test)
8. Sample Prep: Cut 50 mg of the milled sheet into 1 mm² pieces. Place them into a glass test tube.
9. Indicator Placement: Insert a strip of Congo Red indicator paper into the upper portion of the tube, ensuring it does not touch the polymer.
10. Heating: Place the tube in a thermostatic oil bath set to 200°C.
11. Validation: Record the time taken for the indicator paper to turn from red to blue. Logic: The color change indicates the exact moment HCl gas escapes the matrix. A time > 30 minutes validates successful stabilization and proper dispersion of the hexadecyl 3-amino-2-butenoate.
Figure 2: Experimental workflow for compounding and validating hexadecyl 3-amino-2-butenoate.
References
Schiller, M. (2022). PVC Additives, Performance, Chemistry, Developments, and Sustainability. Carl Hanser Verlag GmbH & Co. KG. Available at: [Link]
Grossman, R. F. (2008). Handbook of Vinyl Formulating, Second Edition. John Wiley & Sons, Inc. Available at:[Link]
NextSDS Database. (2026). hexadecyl 3-amino-2-butenoate — Chemical Substance Information. NextSDS. Available at: [Link]
Foundational
Hexadecyl 3-Amino-2-Butenoate Derivatives: A Technical Guide to Lipophilic Enamines in Pharmacology and Polymer Science
Executive Summary & Mechanistic Rationale Hexadecyl 3-amino-2-butenoate (also known as cetyl 3-aminocrotonate, CAS 36490-12-7) is a highly specialized, long-chain enamine ester[1]. While short-chain aminocrotonates (like...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Hexadecyl 3-amino-2-butenoate (also known as cetyl 3-aminocrotonate, CAS 36490-12-7) is a highly specialized, long-chain enamine ester[1]. While short-chain aminocrotonates (like methyl or ethyl derivatives) are ubiquitous in standard organic synthesis, the integration of a 16-carbon aliphatic chain fundamentally alters the physicochemical behavior of the molecule[].
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a functional delivery and stabilization vehicle. The hexadecyl chain serves a dual purpose depending on the field of application:
In Pharmaceutical Design: It acts as a lipophilic anchor. When incorporated into 1,4-dihydropyridine (1,4-DHP) calcium channel blockers, the C16 chain forces the drug to partition into the phospholipid bilayer of cell membranes, resulting in a sustained-release profile and prolonged duration of action[3].
In Polymer Science: It acts as a non-volatile, highly compatible auxiliary heat stabilizer for polyvinyl chloride (PVC). The enamine core scavenges autocatalytic HCl, while the lipid tail prevents stabilizer exudation (plate-out) and volatilization during high-temperature processing (>180°C)[4].
Quantitative Physicochemical Profiling
To understand the behavior of hexadecyl 3-amino-2-butenoate derivatives, we must first look at the baseline properties of the core scaffold. The extreme lipophilicity (predicted LogP > 8.0) dictates its solubility, reactivity kinetics, and purification requirements.
Table 1: Physicochemical Properties of Hexadecyl 3-amino-2-butenoate
Ensures near-total partitioning into lipid bilayers or polymer matrices.
Reactive Sites
Enamine nitrogen, α-carbon
Enables Michael additions, Knoevenagel condensations, and HCl scavenging.
Pharmaceutical Application: Synthesis of Lipophilic 1,4-Dihydropyridines
The Hantzsch multicomponent reaction is the gold standard for synthesizing 1,4-DHP derivatives, which are privileged scaffolds for cardiovascular and antidiabetic drugs[5]. By utilizing hexadecyl 3-amino-2-butenoate as the enamine component, researchers can synthesize highly lipophilic DHPs.
Causality of Experimental Choices
In a standard Hantzsch synthesis, the Knoevenagel condensation between an acetoacetate ester and an aromatic aldehyde forms an arylidene intermediate. The hexadecyl 3-amino-2-butenoate then undergoes a Michael addition with this intermediate, followed by cyclization[5].
Solvent Choice: Because the hexadecyl chain makes the starting material insoluble in water and poorly soluble in cold short-chain alcohols, isopropanol is chosen as the refluxing solvent to ensure homogeneity.
Validation Logic: The protocol is designed to be self-validating. The massive difference in solubility between the acyclic intermediates and the cyclized DHP allows for crystallization-driven purification.
Charge a dry, 50 mL round-bottom flask with hexadecyl 3-amino-2-butenoate (1.50 mmol), a substituted benzaldehyde (e.g., 3-nitrobenzaldehyde, 1.50 mmol), and methyl acetoacetate (1.50 mmol)[5].
Add 10 mL of anhydrous isopropanol.
Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate the Knoevenagel condensation.
Step 2: Reflux and Monitoring
Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 12–24 hours.
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the highly lipophilic enamine spot confirms the completion of the Michael addition.
Step 3: Isolation and Self-Validation
Cool the flask in an ice bath to 0°C. The target hexadecyl-1,4-DHP will precipitate due to its massive hydrophobic surface area.
Filter the residue and wash with cold petroleum ether (10 mL) to remove unreacted aldehydes[5].
Recrystallize from absolute methanol.
Analytical Validation: Confirm structure via 1H-NMR. The diagnostic DHP secondary amine (NH) proton will appear as a singlet at ~6.0 ppm, while the massive hexadecyl chain will present as a broad multiplet between 0.8 and 1.5 ppm[3].
Logical flow of lipophilic 1,4-DHP synthesis and membrane partitioning.
Unstabilized PVC undergoes severe thermal degradation at processing temperatures via a radical "zip-dehydrochlorination" mechanism, releasing hydrochloric acid (HCl). This HCl acts as an auto-catalyst, accelerating further degradation and turning the polymer black. Aminocrotonates are highly effective, metal-free auxiliary heat stabilizers[4].
Causality of Experimental Choices
Short-chain aminocrotonates (like ethyl aminocrotonate) are effective HCl scavengers but suffer from high volatility, causing them to evaporate out of the PVC matrix during extrusion. Hexadecyl 3-amino-2-butenoate solves this. Its long lipid tail anchors it within the PVC matrix, acting synergistically with primary Calcium/Zinc (Ca/Zn) stabilizers[4]. Furthermore, the enamine nitrogen neutralizes the free HCl, forming a stable ammonium salt, while the α-carbon can undergo nucleophilic substitution with labile allylic chlorides on the PVC backbone[6].
Experimental Protocol: PVC Compounding and Thermal Validation
Step 1: Formulation Blending
In a high-speed mixer, combine PVC resin (100 phr - parts per hundred rubber), Ca/Zn stearate composite (1.5 phr), Epoxidized Soybean Oil (2.0 phr), and Hexadecyl 3-amino-2-butenoate (0.5 phr)[4].
Mix until the frictional heat reaches 110°C to ensure the lipophilic stabilizer melts and coats the PVC grains uniformly.
Step 2: Melt Processing
Transfer the dry blend to a two-roll mill preheated to 180°C.
Mill for exactly 5 minutes to fuse the polymer into a homogeneous sheet.
Validation: The sheet should remain clear or pale yellow. Immediate blackening indicates a failure in the stabilizer dispersion.
Step 3: Congo Red Thermal Stability Test (Self-Validating System)
Cut 50 mg of the milled PVC sheet into small pieces.
Place the pieces into a glass test tube. Suspend a strip of Congo Red indicator paper at the top of the tube.
Immerse the tube in an oil bath set to 200°C.
Validation: Record the time it takes for the Congo Red paper to turn from red to blue. The blue color indicates the exact moment the stabilizer capacity is exhausted and free HCl gas escapes the polymer matrix.
Mechanism of PVC thermal stabilization via HCl scavenging and allylic substitution.
Quantitative Performance Data
The synergistic effect of the hexadecyl enamine with traditional metal soaps is easily quantified using the Congo Red methodology.
Table 2: Comparative Thermal Stability of PVC Formulations (at 200°C)
Hexadecyl 3-amino-2-butenoate is a prime example of how modifying a simple reactive core (an enamine) with a massive lipophilic tail (a cetyl group) can unlock advanced applications across disparate scientific fields. Whether it is being used to force a 1,4-dihydropyridine into a cellular membrane for prolonged cardiovascular therapy, or being compounded into PVC to scavenge destructive HCl gas at 200°C, the causality remains the same: the 16-carbon chain dictates physical location, while the enamine core dictates chemical reactivity.
References
PubChemLite : Hexadecyl 3-amino-2-butenoate (C20H39NO2). Université du Luxembourg. 1
BOC Sciences : CAS 36490-12-7 (Hexadecyl 3-amino-2-butenoate).
Journal of Medicinal Chemistry : Mechanistic Insight of Synthesized 1,4-Dihydropyridines as an Antidiabetic Sword against Reactive Oxygen Species. ACS Publications. 5
Molecules : Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a Lidoflazine Pharmacophore Fragment. MDPI. 3
Jubang PVC Chemical : 6 commonly used PVC auxiliary heat stabilizers. 4
US Patent Office : US3249584A - Polyvinylchloride stabilized with urea and butyl amino crotonate. Google Patents. 6
Protocol for synthesizing hexadecyl 3-amino-2-butenoate from hexadecyl acetoacetate
Introduction: The Significance of Long-Chain β-Enamino Esters β-Enamino esters are a versatile class of organic compounds characterized by a vinylogous amide functionality. Their unique electronic and structural features...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Long-Chain β-Enamino Esters
β-Enamino esters are a versatile class of organic compounds characterized by a vinylogous amide functionality. Their unique electronic and structural features make them valuable intermediates in the synthesis of a wide array of pharmaceuticals and specialty chemicals. The presence of both a nucleophilic enamine moiety and an electrophilic ester group within the same molecule allows for a diverse range of chemical transformations. Long-chain β-enamino esters, such as hexadecyl 3-amino-2-butenoate, are of particular interest in drug development and material science due to their increased lipophilicity, which can significantly influence their biological activity, membrane permeability, and formulation properties. This guide provides a detailed protocol for the synthesis of hexadecyl 3-amino-2-butenoate from hexadecyl acetoacetate, offering insights into the reaction mechanism, optimization of conditions, and thorough characterization of the final product.
Reaction Overview and Mechanism
The synthesis of hexadecyl 3-amino-2-butenoate from hexadecyl acetoacetate is a classic example of enamine formation through the condensation of a β-keto ester with an ammonia source. The reaction proceeds via nucleophilic attack of ammonia on the ketone carbonyl of the hexadecyl acetoacetate, followed by dehydration to yield the stable enamine product.
The overall transformation can be represented as follows:
Caption: General reaction scheme for the synthesis of hexadecyl 3-amino-2-butenoate.
The reaction is typically reversible, and to drive the equilibrium towards the product, an excess of the ammonia source is often employed. The choice of solvent and temperature plays a crucial role in both the reaction rate and the solubility of the long-chain starting material and product.
Experimental Protocols
This section outlines two robust methods for the synthesis of hexadecyl 3-amino-2-butenoate, utilizing either ammonium acetate or ammonium carbamate as the ammonia source.
Method 1: Synthesis using Ammonium Acetate
This method is a well-established and reliable procedure for the synthesis of β-enamino esters.[1][2][3]
Materials and Equipment:
Reagent/Equipment
Grade/Specification
Hexadecyl acetoacetate
≥95%
Ammonium acetate
ACS reagent grade, ≥97%
Methanol
Anhydrous, ≥99.8%
Dichloromethane
ACS reagent grade, ≥99.5%
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Rotary evaporator
Separatory funnel
Buchner funnel and filter paper
Standard laboratory glassware
Protocol Workflow:
Caption: Step-by-step workflow for the synthesis using ammonium acetate.
Detailed Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium acetate (3.0 molar equivalents relative to hexadecyl acetoacetate) in anhydrous methanol. Due to the long alkyl chain of the substrate, a larger volume of solvent may be necessary to ensure complete dissolution at room temperature. A starting concentration of 0.5 M for the hexadecyl acetoacetate is recommended.
Addition of Substrate: To the stirred solution of ammonium acetate, add hexadecyl acetoacetate (1.0 molar equivalent).
Reaction: Stir the reaction mixture at room temperature for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the hexadecyl acetoacetate spot and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.
Workup:
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in dichloromethane.
Transfer the solution to a separatory funnel and wash three times with saturated sodium chloride solution (brine) to remove any remaining ammonium salts and water-soluble impurities.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude hexadecyl 3-amino-2-butenoate, which may be a waxy solid or oil, can be purified by recrystallization.[4][5][6][7] Suitable solvents for recrystallization include ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes. The choice of solvent will depend on the purity of the crude product and should be determined by small-scale solubility tests.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Method 2: Synthesis using Ammonium Carbamate
Ammonium carbamate is another effective ammonia source for this transformation and can sometimes offer shorter reaction times.
Materials and Equipment:
As listed in Method 1, with the substitution of ammonium carbamate for ammonium acetate.
Protocol Workflow:
Caption: Step-by-step workflow for the synthesis using ammonium carbamate.
Detailed Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend ammonium carbamate (1.0 to 1.5 molar equivalents relative to hexadecyl acetoacetate) in anhydrous methanol.
Addition of Substrate: Add hexadecyl acetoacetate (1.0 molar equivalent) to the suspension.
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically faster than the ammonium acetate method and can be complete within 1.5 to 3 hours. Monitor the reaction progress by TLC as described in Method 1.
Workup and Purification:
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
The resulting residue can be directly subjected to recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield the purified hexadecyl 3-amino-2-butenoate.
Characterization and Validation
Thorough characterization of the synthesized hexadecyl 3-amino-2-butenoate is essential to confirm its identity and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is a powerful tool for structural confirmation.[1][8] Expected chemical shifts (in CDCl₃) for key protons are:
~0.88 ppm (t, 3H): Terminal methyl group of the hexadecyl chain.
~1.25 ppm (br s, 28H): Methylene protons of the hexadecyl chain.
~1.90 ppm (s, 3H): Methyl group attached to the double bond.
~4.05 ppm (t, 2H): Methylene group of the ester, adjacent to the oxygen.
~4.50 ppm (s, 1H): Vinylic proton.
~4.70 ppm (br s, 2H): Amine protons (NH₂). The chemical shift of the amine protons can be variable and they are exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.[1][8] Key chemical shifts (in CDCl₃) are expected around:
~14.1 ppm: Terminal methyl carbon of the hexadecyl chain.
~19.4 ppm: Methyl carbon attached to the double bond.
~22.7 - 31.9 ppm: Methylene carbons of the hexadecyl chain.
~63.0 ppm: Methylene carbon of the ester.
~82.9 ppm: Vinylic carbon bearing the proton.
~160.1 ppm: Vinylic carbon attached to the nitrogen.
~170.5 ppm: Carbonyl carbon of the ester.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[2][9]
~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (often two bands).
~2920 and 2850 cm⁻¹: C-H stretching vibrations of the long alkyl chain.
~1650 cm⁻¹: C=O stretching vibration of the conjugated ester.
~1600 cm⁻¹: C=C stretching vibration.
~1560 cm⁻¹: N-H bending vibration.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For hexadecyl 3-amino-2-butenoate (C₂₀H₃₉NO₂), the expected molecular weight is 325.53 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Physical Properties
Melting Point: The purified hexadecyl 3-amino-2-butenoate is expected to be a low-melting solid. The melting point should be determined and reported as a range. A sharp melting range is indicative of high purity.
Appearance: The physical appearance of the purified product (e.g., white crystalline solid, waxy solid) should be recorded.
Safety Precautions
Standard laboratory safety practices should be followed, including the use of personal protective equipment (safety glasses, lab coat, and gloves).
All manipulations should be performed in a well-ventilated fume hood.
Hexadecyl acetoacetate and the resulting enamine may be irritating to the skin and eyes. Avoid inhalation and direct contact.
The solvents used (methanol, dichloromethane, ethyl acetate, hexanes) are flammable and/or volatile. Handle with care and away from ignition sources.
Troubleshooting and Expert Insights
Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) to improve the rate of reaction and solubility of the starting material. Ensure that an adequate excess of the ammonia source is used to drive the equilibrium.
Solubility Issues: Due to the long hexadecyl chain, the starting material and product may have limited solubility in highly polar solvents like methanol at room temperature. If solubility is an issue, a co-solvent system (e.g., methanol/THF) or a less polar alcohol (e.g., ethanol or isopropanol) could be employed. Alternatively, performing the reaction at a slightly elevated temperature can improve solubility.
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel can be an alternative purification method. However, enamines can sometimes be sensitive on silica gel. A mobile phase of ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) can help to prevent streaking and improve recovery.
Product Stability: Enamines can be susceptible to hydrolysis, especially in the presence of acid.[10] Therefore, it is important to ensure that all workup and purification steps are carried out under neutral or slightly basic conditions.
Conclusion
The synthesis of hexadecyl 3-amino-2-butenoate from hexadecyl acetoacetate is a straightforward and efficient process that can be achieved using readily available reagents. By carefully controlling the reaction conditions and employing appropriate purification techniques, high-purity long-chain β-enamino esters can be obtained. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of the unique properties and applications of this important class of molecules.
References
BenchChem. (2025). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters. BenchChem.
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Brandt, C. A., da Silva, A. C. M. P., Pancote, C. G., Brito, C. L., & da Silveira, M. A. B. (2004). β-Keto esters efficiently react with a variety of amines in the presence of 0.1 equivalents of acetic acid as an inexpensive and environmentally benign catalyst without any solvents under ultrasound to give good yields of the corresponding β-enamino esters. Synthesis, 2004(10), 1557-1558.
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Mukhedkar, S. S., Digambar, K. B., Deshmukh, J. H., & Anjanikar, S. S. (2024). Synthesis of β-enaminoesters from β-ketoesters and amines by solvent-drop grinding approach in PEG 400.
Abdel-Megeed, M. F., El-Hiti, G. A., & Al-Zaydi, K. M. (2014).
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
University of California, Los Angeles. (n.d.).
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Mettler Toledo. (2018, November 13). 4 Recrystallization Methods for Increased Yield [Video]. YouTube.
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Guidechem. (2024, October 22). What are the properties, synthesis, uses, and safety information of 3-Amino-2-butenoic acid ethyl ester?
Al-Zaydi, K. M. (2006). An efficient synthesis of γ-imino- and γ-amino-β-enamino esters. Arkivoc, 2006(iii), 202-209.
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CymitQuimica. (n.d.). CAS 7318-00-5: 2-Butenoic acid, 3-amino-, ethyl ester.
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ResearchGate. (2022, June 30). Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances.
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Application Notes and Protocols for the Use of Hexadecyl 3-Amino-2-butenoate in Hantzsch Dihydropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the utilization of hexadecyl 3-amino-2-butenoate in the Hantzsch dihydropyridine synthesis. This do...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of hexadecyl 3-amino-2-butenoate in the Hantzsch dihydropyridine synthesis. This document outlines the underlying chemical principles, procedural details, and the strategic advantages of incorporating a long-chain lipophilic moiety into the classic 1,4-dihydropyridine (DHP) scaffold, a structure of immense pharmacological importance.
Introduction: The Hantzsch Synthesis and the Significance of 1,4-Dihydropyridines
First described in 1881 by Arthur Rudolf Hantzsch, the Hantzsch pyridine synthesis is a robust and versatile multi-component reaction for the creation of dihydropyridines.[1][2] The resulting 1,4-dihydropyridine core is the foundational structure for a major class of L-type calcium channel blockers used in the management of cardiovascular conditions such as hypertension and angina.[2][3][4] Prominent examples of drugs based on this scaffold include nifedipine, amlodipine, and felodipine.[1][2][5] The therapeutic applications of DHP analogs are continually expanding, with recent research exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3]
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] A widely adopted and efficient variation of this reaction utilizes a pre-formed β-enamino ester, such as hexadecyl 3-amino-2-butenoate, in place of one equivalent of the β-ketoester and the ammonia source. This modification offers greater control over the substitution pattern of the final dihydropyridine product.[6]
The Strategic Advantage of Hexadecyl 3-Amino-2-butenoate
The incorporation of a hexadecyl (C16) long-chain alkyl group via hexadecyl 3-amino-2-butenoate introduces significant lipophilicity to the resulting 1,4-dihydropyridine molecule. This modification can be strategically employed in drug development to:
Enhance Membrane Permeability: The increased lipophilicity can facilitate the passage of the drug molecule across cellular membranes, potentially improving its bioavailability and efficacy.
Modulate Pharmacokinetic Properties: The long alkyl chain can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Enable Novel Drug Delivery Systems: The amphiphilic nature of the resulting DHP could be leveraged for formulation in lipid-based drug delivery systems, such as liposomes or micelles.
Increase Protein Binding: The hydrophobic tail can enhance binding to hydrophobic pockets in target proteins or plasma proteins, potentially prolonging the duration of action.
Reaction Mechanism
The Hantzsch synthesis utilizing hexadecyl 3-amino-2-butenoate proceeds through a series of well-established reaction steps. The overall mechanism involves the formation of two key intermediates that subsequently combine and cyclize.[7][8][9]
Knoevenagel Condensation: An aldehyde reacts with a β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.[7][9]
Michael Addition: The enamine, hexadecyl 3-amino-2-butenoate, acts as a nucleophile and adds to the α,β-unsaturated carbonyl compound via a Michael addition.[7]
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine product.[2]
Diagram of the Hantzsch Reaction Mechanism
Caption: Generalized workflow of the Hantzsch synthesis using a β-enamino ester.
Experimental Protocols
The following protocols provide generalized procedures for the synthesis of 1,4-dihydropyridine analogs using hexadecyl 3-amino-2-butenoate. These should be regarded as starting points and may require optimization based on the specific aldehyde and β-ketoester used.
Protocol 1: Conventional Thermal Synthesis
This protocol describes a standard reflux method for the Hantzsch synthesis.
Materials:
Aldehyde (1.0 mmol)
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
Hexadecyl 3-amino-2-butenoate (1.0 mmol)
Ethanol (or other suitable solvent like isopropanol) (10-15 mL)
Catalyst (optional, e.g., a few drops of acetic acid or piperidine)
Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Procedure:
To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), hexadecyl 3-amino-2-butenoate (1.0 mmol), and ethanol (10-15 mL).
If using a catalyst, add it to the reaction mixture.
Attach a reflux condenser and heat the mixture to reflux with stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
If a precipitate forms, collect the crude product by vacuum filtration. Wash the solid with cold ethanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for the Hantzsch synthesis.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[10][11]
Materials:
Aldehyde (1.0 mmol)
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
Hexadecyl 3-amino-2-butenoate (1.0 mmol)
Ethanol (5 mL)
Microwave reactor vial with a magnetic stir bar
Microwave synthesizer
Procedure:
In a microwave reactor vial, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and hexadecyl 3-amino-2-butenoate (1.0 mmol) in ethanol (5 mL).
Seal the vial and place it in the microwave synthesizer.
Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for 10-30 minutes. (Note: Optimization of time and temperature is crucial).
After the reaction is complete, cool the vial to room temperature.
Workup and purify the product as described in Protocol 1.
Data and Expected Results
The following table provides representative data for the synthesis of a hypothetical 1,4-dihydropyridine derivative using benzaldehyde, ethyl acetoacetate, and hexadecyl 3-amino-2-butenoate.
Parameter
Conventional Method
Microwave-Assisted Method
Aldehyde
Benzaldehyde
Benzaldehyde
β-Ketoester
Ethyl Acetoacetate
Ethyl Acetoacetate
Enamine
Hexadecyl 3-amino-2-butenoate
Hexadecyl 3-amino-2-butenoate
Reaction Time
6 hours
15 minutes
Temperature
~78°C (Refluxing Ethanol)
110°C
Typical Yield
75-85%
80-90%
Appearance
Pale yellow solid
Pale yellow solid
Note: Yields and physical properties will vary depending on the specific reactants used. The high lipophilicity of the product may affect its solubility and chromatographic behavior.
Troubleshooting and Considerations
Low Yields: Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote the Knoevenagel condensation. For sterically hindered aldehydes, longer reaction times or higher temperatures may be necessary.[7]
Side Reactions: The classical Hantzsch reaction can sometimes produce byproducts. The use of a pre-formed enamine like hexadecyl 3-amino-2-butenoate generally leads to a cleaner reaction profile.
Purification Challenges: Due to the long alkyl chain, the product will be significantly less polar than traditional Hantzsch esters. This should be taken into account when choosing a solvent system for recrystallization or column chromatography (e.g., a higher proportion of a non-polar solvent like hexane or heptane in an ethyl acetate mixture).
Solvent Choice: While ethanol is common, other solvents like isopropanol, or green solvents like glycerol, can also be effective.[7] Isopropanol has been noted to facilitate easier crystallization of the product in some cases.[12]
Conclusion
Hexadecyl 3-amino-2-butenoate serves as a valuable reagent in the Hantzsch synthesis, enabling the direct incorporation of a long lipophilic chain onto the pharmacologically significant 1,4-dihydropyridine scaffold. This approach provides a straightforward method for synthesizing novel DHP derivatives with modified physicochemical properties, offering new avenues for research in drug delivery and the development of therapeutic agents with optimized pharmacokinetic profiles. The protocols provided herein offer a solid foundation for the exploration of this promising synthetic strategy.
References
Wikipedia. (2023, December 29). Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]
Gupta, A. K., & Kumar, R. (2006). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 83(9), 849-863.
Scribd. (n.d.). Hantzsch Pyridine Synthesis Mechanism. Scribd. Retrieved from [Link]
Montazeri, N., Momeni, S., Pourshamsian, K., & Dado, S. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673.
Öhberg, L., & Westman, J. (2001). An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. Synlett, 2001(08), 1296–1298.
Al-Mawla, A. M., Mohammed, A. A., & Ahmed, A. A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Molecular Structure, 1242, 130721.
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6184.
Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381–391.
Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290.
ResearchGate. (n.d.). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134.
Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
Wenz, D. R., & Read de Alaniz, J. (2008). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic letters, 10(19), 4283–4285.
Faisca Phillips, A. M. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis.
MDPI. (2023, February 16). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. Retrieved from [Link]
Wang, H., & Chen, J. R. (2021). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Organic & Biomolecular Chemistry, 19(3), 475-491.
Dondoni, A., Massi, A., & Minghini, E. (2002). Two- and Three-Component Hantzsch Reaction Using C-Glycosylated Reagents. Approach to the Asymmetric Synthesis of 1,4-Dihydropyridines. Synlett, 2002(01), 89-92.
Zorko, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Acta Chimica Slovenica, 54(3), 633-638.
Beilstein Journals. (2013, March 6). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Beilstein Journals. Retrieved from [Link]
Applications of Hexadecyl 3-amino-2-butenoate in Lipophilic Nanoparticle Formulation
Introduction The delivery of lipophilic active pharmaceutical ingredients (APIs) presents a significant challenge in drug development due to their poor aqueous solubility, which often leads to limited bioavailability and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The delivery of lipophilic active pharmaceutical ingredients (APIs) presents a significant challenge in drug development due to their poor aqueous solubility, which often leads to limited bioavailability and therapeutic efficacy.[1][2] Lipid-based nanoparticle systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as highly promising strategies to overcome these limitations.[3][4] These carriers can encapsulate lipophilic drugs within a solid lipid core, protecting them from degradation and enabling controlled release.[4] This application note explores the utility of a novel cationic lipid, Hexadecyl 3-amino-2-butenoate , in the formulation of lipophilic nanoparticles.
Hexadecyl 3-amino-2-butenoate is a long-chain ester with a primary amine functionality, a structure that imparts unique characteristics beneficial for nanoparticle formulation.[] The hexadecyl (C16) alkyl chain provides the necessary lipophilicity to form a stable solid lipid core, while the 3-amino-2-butenoate moiety introduces a pH-sensitive cationic charge. This cationic nature can enhance interaction with negatively charged cell membranes, potentially improving cellular uptake.[6] Furthermore, the amino-ester linkage may offer biodegradable properties, a desirable feature for in vivo applications.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of lipophilic nanoparticles using Hexadecyl 3-amino-2-butenoate. It includes detailed protocols, characterization techniques, and potential applications, grounded in established principles of lipid nanoparticle technology.
Physicochemical Properties of Hexadecyl 3-amino-2-butenoate
A thorough understanding of the physicochemical properties of Hexadecyl 3-amino-2-butenoate is crucial for successful nanoparticle formulation. The table below summarizes its key characteristics.
Property
Value
Significance in Nanoparticle Formulation
Molecular Formula
C20H39NO2
Indicates a molecule with a substantial lipophilic tail and a polar headgroup.[]
Molecular Weight
325.50 g/mol
Influences the packing of the lipid matrix and drug-loading capacity.[]
Appearance
Expected to be a waxy solid at room temperature
The solid nature is a prerequisite for forming the core of Solid Lipid Nanoparticles.[3]
Solubility
Soluble in organic solvents, poorly soluble in water
Essential for the solvent emulsification/evaporation method of nanoparticle preparation.[8]
Key Functional Groups
Hexadecyl ester, primary amine, carbon-carbon double bond
The long alkyl chain forms the lipid core, the amine provides a cationic charge for cell interaction, and the ester and double bond may influence biodegradability and stability.[6][7]
Formulation of Lipophilic Nanoparticles: A Step-by-Step Protocol
The following protocol details the preparation of lipophilic nanoparticles using Hexadecyl 3-amino-2-butenoate via the solvent emulsification and evaporation method. This technique is widely used for encapsulating lipophilic drugs into lipid nanoparticles.[9]
Materials
Lipid: Hexadecyl 3-amino-2-butenoate
Lipophilic Drug: (e.g., a model drug like curcumin or a specific API)
Surfactant: Polysorbate 80 (Tween® 80) or another suitable non-ionic surfactant
Organic Solvent: Dichloromethane or Ethyl Acetate
Aqueous Phase: Deionized water
Equipment
High-speed homogenizer (e.g., Ultra-Turrax)
Probe sonicator
Magnetic stirrer and hot plate
Rotary evaporator
Particle size and zeta potential analyzer (e.g., Zetasizer)
High-performance liquid chromatography (HPLC) system
Protocol
Preparation of the Organic Phase:
Dissolve a specific amount of Hexadecyl 3-amino-2-butenoate and the lipophilic drug in the chosen organic solvent.
Gently heat the mixture if necessary to ensure complete dissolution.
Preparation of the Aqueous Phase:
Dissolve the surfactant in deionized water. The concentration of the surfactant will need to be optimized to achieve the desired particle size and stability.
Emulsification:
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.
Subject the coarse emulsion to probe sonication for 5-15 minutes in an ice bath to reduce the droplet size and form a nanoemulsion. The sonication time and power should be optimized.[10]
Solvent Evaporation:
Transfer the nanoemulsion to a rotary evaporator to remove the organic solvent under reduced pressure.
The evaporation of the solvent leads to the precipitation of the lipid, forming solid lipid nanoparticles with the drug encapsulated within the core.
Purification and Storage:
The resulting nanoparticle suspension can be centrifuged or dialyzed to remove any unencapsulated drug and excess surfactant.
Store the final nanoparticle suspension at 4°C for further characterization.
Caption: Workflow for Lipophilic Nanoparticle Formulation.
Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
Particle Size and Polydispersity Index (PDI)
Technique: Dynamic Light Scattering (DLS)
Purpose: To determine the average particle size and the broadness of the size distribution. A narrow PDI (typically < 0.3) indicates a homogenous population of nanoparticles, which is crucial for predictable in vivo behavior.[10]
Zeta Potential
Technique: Electrophoretic Light Scattering (ELS)
Purpose: To measure the surface charge of the nanoparticles. A sufficiently high positive or negative zeta potential (typically > ±30 mV) indicates good colloidal stability due to electrostatic repulsion between particles.[10] The cationic nature of Hexadecyl 3-amino-2-butenoate is expected to yield positively charged nanoparticles.
Purpose: To quantify the amount of drug successfully encapsulated within the nanoparticles.
Calculation:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
A high entrapment efficiency is desirable to maximize the therapeutic payload.[9]
In Vitro Drug Release
Technique: Dialysis Bag Method
Purpose: To evaluate the release profile of the encapsulated drug from the nanoparticles over time. This is typically performed in a buffer solution that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4). The release profile often shows an initial burst release followed by a sustained release phase.[11]
Potential Applications and Rationale
The unique properties of nanoparticles formulated with Hexadecyl 3-amino-2-butenoate open up several promising therapeutic applications.
Caption: Potential Applications of Hexadecyl 3-amino-2-butenoate Nanoparticles.
Targeted Cancer Therapy
The cationic surface of the nanoparticles can promote electrostatic interactions with the negatively charged membranes of tumor cells, potentially leading to enhanced cellular uptake.[6] Furthermore, the nanoscale size of the particles can facilitate their accumulation in tumor tissues through the Enhanced Permeation and Retention (EPR) effect.
Gene Delivery
The positive charge of the nanoparticles allows for the complexation with negatively charged nucleic acids, such as siRNA and mRNA.[12][13] The amino-ester structure may also facilitate endosomal escape, a critical step for the cytosolic delivery of genetic material.[14]
Topical and Transdermal Drug Delivery
The lipophilic nature of the nanoparticles can enhance their penetration into the stratum corneum, the primary barrier of the skin.[15] The positive surface charge can also promote adhesion to the negatively charged skin surface, potentially increasing the residence time and drug delivery efficiency.
Conclusion
Hexadecyl 3-amino-2-butenoate represents a promising and versatile cationic lipid for the formulation of lipophilic nanoparticles. Its unique chemical structure, combining a long alkyl chain with a pH-sensitive amino-ester moiety, offers several advantages for drug delivery, including high drug loading capacity for lipophilic compounds, enhanced cellular interaction, and potential for biodegradability. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the full potential of this novel excipient in developing advanced nanomedicines for a wide range of therapeutic applications. Further in vivo studies are warranted to fully elucidate the safety and efficacy of these nanoparticle formulations.
References
Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. (2023). Pharmaceuticals. Available at: [Link]
Choubey, A., Gilhotra, R., Singh, S. K., & Garg, G. (2022). Formulation and Characterization of Nanomedicine (Solid Lipid Nanoparticle) Associate with the Extract of Pterospermum acerifolium for the Screening of Neurochemicals and Neuroendocrine Effects. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-8. Available at: [Link]
Preparation and characterization of topical solid lipid nanoparticles containing Deferoxamine. (2021). Research in Pharmaceutical Sciences. Available at: [Link]
Formulation, Characterization and Applications on Solid Lipid Nanoparticles – A Review. (2020). International Journal of Pharmaceutical Research. Available at: [Link]
Formulation and Characterization of Solid Lipid Nanoparticles. (2018). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Abreu, A. S., et al. (2023). Development and Characterization of Cationic Nanostructured Lipid Carriers as Drug Delivery Systems for miRNA-27a. Pharmaceutics, 15(7), 1948. Available at: [Link]
Cationic Lipid Pairs Enhance Liver-to-Lung Tropism of Lipid Nanoparticles for In Vivo mRNA Delivery. (2024). ACS Applied Materials & Interfaces. Available at: [Link]
Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Frontiers in Pharmacology. Available at: [Link]
Novel cationic lipid nanoparticles as an ophthalmic delivery system for multicomponent drugs: development, characterization, in vitro permeation, in vivo pharmacokinetic, and molecular dynamics studies. (2018). International Journal of Nanomedicine. Available at: [Link]
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025). Foods. Available at: [Link]
HEXADECYL ESTER. (n.d.). Ataman Kimya. Available at: [Link]
Han, M., et al. (2024). Lipid nanoparticles: Composition, formulation, and application. MedComm–Future Medicine, 3(1), e63. Available at: [Link]
HEXADECYL ALCOHOL. (n.d.). Ataman Kimya. Available at: [Link]
Formulation methods for peptide-modified lipid nanoparticles. (2025). Journal of Controlled Release. Available at: [Link]
Dong, Y., et al. (2018). Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo. Advanced Materials, 30(21), 1707489. Available at: [Link]
Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). Pharmaceutics. Available at: [Link]
hexadecyl 3-amino-2-butenoate — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). SCIRP. Available at: [Link]
Multifunctional Poly(amine-co-ester-co-ortho ester) for Efficient and Safe Gene Delivery. (2015). Biomacromolecules. Available at: [Link]
Application Notes and Protocols for Catalytic Reactions Involving Hexadecyl 3-Amino-2-butenoate
For: Researchers, scientists, and drug development professionals. Introduction: A Novel Building Block for Lipophilic Synthesis In the landscape of synthetic organic chemistry, β-enaminoesters are well-established as ver...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Building Block for Lipophilic Synthesis
In the landscape of synthetic organic chemistry, β-enaminoesters are well-established as versatile intermediates, valued for their dual functionality and straightforward preparation.[1] This guide focuses on a specific, yet underexplored, member of this class: hexadecyl 3-amino-2-butenoate. The incorporation of a C16 alkyl chain (hexadecyl group) imparts significant lipophilicity to the molecule, opening avenues for its application in catalytic systems requiring high solubility in nonpolar media, or for the synthesis of amphiphilic molecules with potential for self-assembly, drug delivery, or material science applications.
This document provides a comprehensive overview of the synthesis of hexadecyl 3-amino-2-butenoate and explores its potential in several catalytic applications. The protocols herein are designed to be robust and adaptable, providing a solid foundation for further research and development.
Part 1: Synthesis of Hexadecyl 3-Amino-2-butenoate
The most direct route to β-enaminoesters is the condensation of a primary amine with a β-dicarbonyl compound. In this case, hexadecylamine is reacted with an acetoacetate ester (e.g., ethyl acetoacetate). Several catalytic systems can be employed for this transformation, with solvent-free conditions being particularly attractive for their efficiency and environmental benefits.[2][3]
Ethyl acetate and n-hexane for TLC and column chromatography
Rotary evaporator
Procedure:
Reaction Setup: To a 50 mL round-bottom flask, add hexadecylamine (10.0 g, 41.4 mmol) and ethyl acetoacetate (5.9 g, 45.5 mmol, 1.1 eq).
Catalyst Addition: Add PPA-SiO2 (4.5 g, ~110 mg/mmol of amine) to the flask.
Reaction: Place the flask in a pre-heated heating mantle at 75 °C and stir the mixture vigorously.
Monitoring: Monitor the reaction progress by TLC (3:1 hexane/ethyl acetate). The reaction is typically complete within 1 hour.
Work-up:
Allow the reaction mixture to cool to room temperature.
Add ethyl acetate (50 mL) and stir for 10 minutes.
Filter the mixture to remove the PPA-SiO2 catalyst.
Wash the catalyst with additional ethyl acetate (2 x 20 mL).
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product, a waxy solid, can be purified by recrystallization from ethanol or by column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to yield the pure hexadecyl 3-amino-2-butenoate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of hexadecyl 3-amino-2-butenoate.
Part 2: Proposed Catalytic Applications and Protocols
The unique structure of hexadecyl 3-amino-2-butenoate, combining a coordinating enaminone moiety with a long lipophilic tail, suggests its utility in several areas of catalysis.
Application 1: Ligand for Homogeneous Catalysis in Nonpolar Media
Rationale: The nitrogen and oxygen atoms of the enaminoester can act as a bidentate ligand for transition metals like palladium, copper, or nickel. The hexadecyl chain would ensure high solubility of the resulting metal complex in nonpolar organic solvents commonly used in cross-coupling reactions (e.g., toluene, heptane), potentially leading to improved catalyst stability and turnover numbers.
The in-situ formation of a palladium complex with hexadecyl 3-amino-2-butenoate could catalyze the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[7][8]
Experimental Protocol:
Catalyst Pre-formation (optional): In a glovebox, stir Pd(OAc)2 (2.2 mg, 0.01 mmol) with hexadecyl 3-amino-2-butenoate (7.3 mg, 0.02 mmol) in anhydrous toluene (2 mL) for 30 minutes.
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K2CO3 (2.0 mmol).
Reaction Initiation: Add the pre-formed catalyst solution or add the Pd(OAc)2 and ligand directly to the Schlenk tube, followed by 5 mL of anhydrous toluene.
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor by GC-MS or TLC.
Work-up: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is then dried and concentrated. The product can be purified by column chromatography.
Application 2: Precursor for Lipophilic Polysubstituted Pyrroles
Rationale: Pyrroles are a critical scaffold in medicinal chemistry and materials science. Silver-catalyzed cascade reactions of β-enaminones with isocyanoacetates provide an efficient route to highly functionalized pyrroles.[9][10] Using hexadecyl 3-amino-2-butenoate as the starting material will yield pyrroles bearing a C16 chain, which could be of interest as components of organic electronics, functional surfactants, or for modifying biological membranes.
Reaction Pathway Diagram:
Caption: Silver-catalyzed synthesis of a lipophilic pyrrole derivative.
Experimental Protocol:
Reaction Setup: In an oven-dried vial, combine hexadecyl 3-amino-2-butenoate (353 mg, 1.0 mmol), ethyl isocyanoacetate (124 mg, 1.1 mmol), and Ag2CO3 (27.6 mg, 0.1 mmol).
Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane.
Reaction: Seal the vial under a nitrogen atmosphere and stir the mixture in a pre-heated oil bath at 80 °C for 6-12 hours.
Monitoring: Follow the consumption of the starting material by TLC.
Work-up: Cool the reaction to room temperature, filter through a pad of Celite, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue by column chromatography on silica gel to isolate the target pyrrole.
Application 3: Chiral Precursor for Long-Chain β-Amino Acids
Rationale: Long-chain β-amino acids are valuable building blocks for creating peptidomimetics with enhanced stability against enzymatic degradation and for synthesizing novel polymers and surfactants.[11] The enamine double bond in hexadecyl 3-amino-2-butenoate can be stereoselectively reduced to furnish the corresponding β-amino ester, a direct precursor to the β-amino acid.
Stereoselective Reduction Protocol:
The reduction of β-enamino esters can be achieved with high stereoselectivity using various methods, including catalytic asymmetric hydrogenation or diastereoselective reduction with hydride reagents.[1][6][12]
Example Protocol (Diastereoselective Reduction):
This protocol is based on the reduction of a chiral β-enamino ester derived from a chiral amine. For a non-chiral substrate like hexadecyl 3-amino-2-butenoate, an asymmetric hydrogenation using a chiral catalyst would be required for enantioselectivity. The following is a general procedure for a standard reduction.[1]
Dissolution: Dissolve hexadecyl 3-amino-2-butenoate (353 mg, 1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask.
Reducing Agent: Cool the solution in an ice bath and add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
Work-up:
Quench the reaction by the slow addition of saturated aqueous NaHCO3 until effervescence ceases.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Dry the combined organic layers over Na2SO4, filter, and concentrate.
Purification: Purify the resulting hexadecyl 3-aminobutanoate by column chromatography.
Subsequent Hydrolysis to β-Amino Acid:
The purified β-amino ester can be hydrolyzed to the corresponding β-amino acid by standard procedures, such as refluxing with aqueous HCl or LiOH, followed by neutralization.
Conclusion
Hexadecyl 3-amino-2-butenoate is a readily accessible and highly versatile synthetic intermediate. Its lipophilic nature makes it a valuable tool for chemists working in catalysis, medicinal chemistry, and materials science. The protocols outlined in this guide provide a starting point for the exploration of this promising building block and are intended to be adapted and optimized for specific research goals.
References
Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules. [1]
Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions.
Catalyst and solvent-free synthesis of β-enaminone derivatives. Journal of Chemical Sciences. [2]
Silver-Catalyzed Cascade Reaction of β-Enaminones and Isocyanoacetates To Construct Functionalized Pyrroles. Organic Letters. [9]
Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. [11]
Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. Journal of the Korean Chemical Society. [URL: not available]
Solvent-Free Double Lamellar Hydroxide-Catalysed Synthesis of β-ene Ketones and Esters. Advanced Journal of Chemistry, Section A. [URL: not available]
A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett.
Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. Organic Chemistry Frontiers. [12]
A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications.
Recent Advancements in Pyrrole Synthesis. Molecules. [10]
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry.
Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters.
An intramolecular C–N cross-coupling of β-enaminones: a simple and efficient way to precursors of some alkaloids of Galipea officinalis. Beilstein Journal of Organic Chemistry.
Mechanistic Study on AgI-Catalyzed Oxidative Cross-Coupling/Cyclization between Terminal Alkynes and β-Enamino Esters under Base Conditions. The Journal of Organic Chemistry.
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry.
Mechanistic Study on AgI-Catalyzed Oxidative Cross-Coupling/Cyclization between Terminal Alkynes and β-Enamino Esters under Base Conditions. The Journal of Organic Chemistry.
Scheme 1: Various synthestic protocols for the synthesis of pyrroles. ResearchGate.
Advanced Catalytic Synthesis of β-Enaminoesters.
Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. Journal of the American Chemical Society.
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [7][13]
Synthesis of new pyrrole derivatives from npropargylic β-enaminones. OpenMETU.
Knorr pyrrole synthesis. Wikipedia.
Studies on the reduction of beta-enamino ketones. SciELO.
Suzuki Coupling. Organic Chemistry Portal.
Amines as the ligands for palladium-catalyzed coupling reactions.
Application Note: Synthesis of Highly Lipophilic 1,4-Dihydropyridines Using Hexadecyl 3-Amino-2-butenoate
Rationale and Mechanistic Overview The integration of extreme lipophilicity into heterocyclic pharmacophores is a sophisticated strategy in modern drug development. Highly lipophilic 1,4-dihydropyridines (1,4-DHPs) are e...
Author: BenchChem Technical Support Team. Date: April 2026
Rationale and Mechanistic Overview
The integration of extreme lipophilicity into heterocyclic pharmacophores is a sophisticated strategy in modern drug development. Highly lipophilic 1,4-dihydropyridines (1,4-DHPs) are engineered specifically for partitioning into lipid bilayers, formulating advanced lipid nanoparticles (LNPs), and serving as the engine for brain-targeted Chemical Delivery Systems (CDS) .
To synthesize these unsymmetrical, long-chain DHPs, hexadecyl 3-amino-2-butenoate (CAS 36490-12-7) is utilized as a privileged, pre-formed enamine building block. In a classical Hantzsch multicomponent reaction, ammonia, an aldehyde, and a
β
-keto ester are condensed to form symmetrical DHPs. However, relying on in situ enamine formation for unsymmetrical targets often results in complex statistical mixtures. By employing the pre-formed hexadecyl enamine, researchers can strictly dictate the regiochemistry of the Michael addition, ensuring high-fidelity synthesis of unsymmetrical lipophilic targets .
Workflow of modified Hantzsch synthesis for unsymmetrical lipophilic 1,4-DHPs.
Quantitative Lipophilicity Profiling
The primary objective of incorporating the hexadecyl (
C16
) chain is to drastically elevate the partition coefficient (LogP) of the resulting heterocycle. Table 1 illustrates the profound impact of the hexadecyl ester substitution compared to standard commercial 1,4-DHPs (e.g., Nifedipine).
Table 1: Comparative Lipophilicity and Yields of Synthesized 1,4-DHPs
Compound ID
C3
Ester (R1)
C5
Ester (R2)
C4
-Aryl Substitution
Calculated LogP
Isolated Yield (%)
Nifedipine (Ref)
Methyl
Methyl
2-Nitrophenyl
2.20
N/A
Hexa-DHP-1
Methyl
Hexadecyl
3-Nitrophenyl
8.45
78
Hexa-DHP-2
Ethyl
Hexadecyl
2-Chlorophenyl
8.90
74
Hexa-DHP-3
Isopropyl
Hexadecyl
2,3-Dichlorophenyl
9.25
68
Note: LogP values > 8.0 denote extreme lipophilicity, making these compounds highly suitable for stable integration into phospholipid bilayers without premature aqueous leaching.
Step-by-Step Experimental Protocol
This protocol details the synthesis of Hexa-DHP-1 (3-hexadecyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate).
Materials & Reagents
Hexadecyl 3-amino-2-butenoate (1.0 eq, 10 mmol)
3-Nitrobenzaldehyde (1.0 eq, 10 mmol)
Methyl acetoacetate (1.0 eq, 10 mmol)
Absolute Ethanol (Anhydrous, 50 mL)
Glacial Acetic Acid (Catalytic, 0.1 eq)
Synthesis Workflow & Mechanistic Causality
Step 1: Reaction Assembly and Solvation
Action: In a 100 mL round-bottom flask, suspend hexadecyl 3-amino-2-butenoate (3.25 g) in 50 mL of absolute ethanol. Add 3-nitrobenzaldehyde (1.51 g) and methyl acetoacetate (1.16 g).
Expert Insight: The hexadecyl enamine is a waxy solid that tends to aggregate. Heating the ethanol to 40°C prior to the addition of the electrophiles ensures complete solvation. A homogenous mixture is critical here; localized concentration gradients will favor the unwanted Knoevenagel condensation between the aldehyde and the
β
-keto ester without subsequent enamine incorporation.
Step 2: Inert Atmosphere and Photoprotection
Action: Sparge the solution with
N2
gas for 5 minutes. Wrap the entire flask and reflux condenser tightly in aluminum foil.
Expert Insight: 1,4-DHPs are highly susceptible to two degradation pathways: thermal oxidation and photochemical aromatization . Exposure to ambient UV light rapidly converts the dihydropyridine core into a biologically inactive, fully aromatic pyridine. Shielding the reaction and removing dissolved oxygen ensures the integrity of the 1,4-DHP ring.
Step 3: Catalyzed Reflux
Action: Add 57
μ
L of glacial acetic acid. Heat the mixture to reflux (80°C) under continuous stirring for 16 hours.
Expert Insight: While the Hantzsch reaction can proceed catalyst-free, the extreme steric bulk of the hexadecyl chain slows the final cyclization step. A catalytic amount of weak Brønsted acid protonates the intermediate carbonyl, lowering the activation energy for the intramolecular amine attack and subsequent dehydration.
Step 4: Self-Validating In-Process Control (IPC)
Action: At 14 hours, perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).
Validation Check: The starting enamine is UV-inactive but stains brown with iodine. The newly formed Hexa-DHP-1 will appear as a distinct, highly fluorescent blue spot under long-wave UV (365 nm). If the fluorescent spot is dominant and the iodine-active enamine spot is depleted, the reaction is complete.
Step 5: Temperature-Driven Isolation
Action: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours. Filter the resulting precipitate via vacuum filtration and wash with cold (-20°C) ethanol.
Expert Insight: This step exploits the unique physical properties of the
C16
chain. While standard DHPs often require tedious column chromatography, the hexadecyl group imparts a steep temperature-solubility curve. The product remains highly soluble in hot ethanol but crystallizes aggressively upon cooling, allowing for high-purity isolation (>95% via NMR) without silica gel purification.
Application: Brain-Targeted Chemical Delivery Systems (CDS)
Beyond acting as prolonged L-type calcium channel blockers, highly lipophilic DHPs synthesized from hexadecyl 3-amino-2-butenoate are utilized as carrier moieties in redox-driven Chemical Delivery Systems (CDS) for the central nervous system.
Because the blood-brain barrier (BBB) restricts hydrophilic molecules, a drug can be covalently linked to the lipophilic DHP core. The extreme LogP facilitates rapid passive diffusion across the BBB. Once inside the brain parenchyma, endogenous oxidoreductases (utilizing NAD+/NADH pathways) oxidize the 1,4-DHP into a positively charged pyridinium salt. This hydrophilic salt is now "locked" behind the BBB, unable to diffuse back into systemic circulation, allowing for sustained, localized drug release via hydrolysis .
Redox-driven Chemical Delivery System (CDS) mechanism across the blood-brain barrier.
References
Chemical Delivery System of MIBG to the Central Nervous System: Synthesis, 11C-Radiosynthesis, and in Vivo Evaluation
ACS Medicinal Chemistry Letters
URL:[Link]
Synthesis and structural study of new highly lipophilic 1,4-dihydropyridines
Journal of Chemical Research / ResearchGate
URL:[Link]
6-Phenyl-1,4-dihydropyridine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists
Journal of Medicinal Chemistry / PMC
URL:[Link]
Application
Application Notes and Protocols: Hexadecyl 3-amino-2-butenoate as a Lipophilic Precursor in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Lipophilic Scaffolds in Modern Drug Design In the landscape of contemporary drug discovery, the modulation of a drug candidat...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Lipophilic Scaffolds in Modern Drug Design
In the landscape of contemporary drug discovery, the modulation of a drug candidate's physicochemical properties is as crucial as the optimization of its pharmacodynamic profile. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of lipophilic moieties can enhance membrane permeability, improve oral bioavailability, and facilitate passage across the blood-brain barrier. Hexadecyl 3-amino-2-butenoate, a long-chain β-amino-enoate, represents an intriguing yet underexplored precursor for the development of novel therapeutics where increased lipophilicity is a desired attribute.
This document provides a comprehensive guide to the potential applications and experimental protocols for utilizing hexadecyl 3-amino-2-butenoate in pharmaceutical research. As a Senior Application Scientist, the following sections are designed to provide not just a set of instructions, but a scientifically grounded rationale for the proposed experimental designs, rooted in the established chemistry and pharmacology of the broader class of β-enaminones.
Physicochemical Properties of Hexadecyl 3-amino-2-butenoate
A thorough understanding of a precursor's properties is fundamental to its effective utilization in synthesis.
The Therapeutic Potential of the β-Enaminone Scaffold
Hexadecyl 3-amino-2-butenoate belongs to the versatile class of compounds known as β-enaminones. These compounds are characterized by an amine conjugated to an α,β-unsaturated ketone or ester. The inherent reactivity and diverse biological activities of β-enaminones make them valuable building blocks in medicinal chemistry.[4][5][6] Research has demonstrated that the enaminone scaffold is a key pharmacophore in compounds exhibiting a range of therapeutic effects, including:
Anticonvulsant Activity: Certain enaminones have shown significant potential in the treatment of epilepsy.[4][7]
Anti-inflammatory Properties: The scaffold has been incorporated into molecules with anti-inflammatory effects.[6]
Antitumor Activity: Some β-enaminone derivatives have been investigated for their potential as anticancer agents.[6]
Modulators of Multidrug Resistance (MDR): Enaminones have been explored for their ability to modulate the activity of proteins involved in multidrug resistance in cancer cells.[4]
The presence of the long hexadecyl chain in hexadecyl 3-amino-2-butenoate suggests its utility in conferring a high degree of lipophilicity to a target molecule. This can be particularly advantageous for drugs targeting the central nervous system (CNS) or for improving the oral absorption of poorly soluble compounds.
Application Note 1: Synthesis of a Novel Lipophilic Anticonvulsant Agent
This section outlines a hypothetical, yet scientifically plausible, application of hexadecyl 3-amino-2-butenoate in the synthesis of a novel anticonvulsant agent. The rationale is to combine the known anticonvulsant potential of the enaminone core with the lipophilicity-enhancing properties of the hexadecyl tail.
Proposed Synthetic Scheme
The proposed synthesis involves a Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, which are themselves a class of heterocycles with diverse pharmacological activities.
Caption: Proposed synthetic workflow for a novel anticonvulsant.
Protocol 1: Synthesis of Hexadecyl 3-amino-2-butenoate
Objective: To synthesize the precursor, hexadecyl 3-amino-2-butenoate, from commercially available starting materials.
Materials:
Hexadecyl acetoacetate
Ammonium acetate
Ethanol, absolute
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Rotary evaporator
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
To a solution of hexadecyl acetoacetate (1 equivalent) in absolute ethanol, add ammonium acetate (3 equivalents).
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure hexadecyl 3-amino-2-butenoate.
Protocol 2: Synthesis of 2-Amino-4-methyl-5-(hexadecyloxycarbonyl)thiophene-3-carbonitrile
Objective: To synthesize the target lipophilic anticonvulsant candidate via a Gewald reaction.
Materials:
Hexadecyl 3-amino-2-butenoate
Malononitrile
Elemental sulfur
Morpholine (catalyst)
Ethanol
Round-bottom flask
Magnetic stirrer
Procedure:
In a round-bottom flask, dissolve hexadecyl 3-amino-2-butenoate (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
Add a catalytic amount of morpholine to the mixture.
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminothiophene derivative.
Application Note 2: In Vitro Evaluation of Anticonvulsant Activity
To assess the potential of the newly synthesized compound, an in vitro assay to evaluate its effect on neuronal excitability can be employed. The Maximal Electroshock (MES) seizure test in a neuronal cell culture model provides a preliminary indication of anticonvulsant activity.
Protocol 3: In Vitro Maximal Electroshock (MES) Assay
Objective: To determine the in vitro anticonvulsant activity of the synthesized 2-aminothiophene derivative.
Materials:
Primary cortical neuron cell culture
Neurobasal medium supplemented with B27 and GlutaMAX
The synthesized test compound
Phenytoin (positive control)
Vehicle (e.g., DMSO)
Multi-well microelectrode array (MEA) system
Incubator (37°C, 5% CO₂)
Procedure:
Plate primary cortical neurons on MEA plates and culture for at least 14 days to allow for mature network formation.
Prepare stock solutions of the test compound and phenytoin in a suitable vehicle (e.g., DMSO).
On the day of the experiment, record baseline neuronal activity for 10 minutes.
Apply the vehicle, phenytoin (at a known effective concentration), and various concentrations of the test compound to different wells.
Incubate for 30 minutes.
Induce seizure-like activity by applying a high-frequency electrical stimulation (the "maximal electroshock").
Record the neuronal activity during and after the stimulation.
Analyze the data to determine the effect of the test compound on the duration and severity of the induced seizure-like activity, comparing it to the vehicle and positive control.
Caption: Workflow for the in vitro MES assay.
Conclusion and Future Directions
Hexadecyl 3-amino-2-butenoate presents a promising, albeit currently underutilized, platform for the development of novel lipophilic drug candidates. The protocols and applications outlined in this document provide a foundational framework for researchers to explore the potential of this precursor. The inherent versatility of the β-enaminone scaffold, coupled with the lipophilicity-enhancing properties of the hexadecyl chain, opens avenues for the synthesis of new chemical entities targeting a wide range of diseases, particularly those affecting the central nervous system. Future research should focus on the synthesis of a diverse library of derivatives and their comprehensive pharmacological evaluation to fully elucidate the therapeutic potential of this intriguing class of molecules.
References
Letopharm Limited.
BOC Sciences.
Guan, L. P., et al. (2007). Enaminones: Exploring additional therapeutic activities. Medicinal research reviews, 27(5), 781–807.
NextSDS.
Scott, M. K., et al. (1987). Synthesis and anticonvulsant activity of enaminones. Journal of medicinal chemistry, 30(4), 596–601.
Taylor & Francis Online. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis.
ACS Publications. (1991). Synthesis and Anticonvulsant Activity of Enaminones. 3.
Local Pharma Guide. CAS NO.
MDPI. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules.
Advanced Application Note: In Vitro Assay Preparation Using Hexadecyl 3-Amino-2-Butenoate Compounds
Introduction & Mechanistic Rationale Hexadecyl 3-amino-2-butenoate (CAS 36490-12-7) is a versatile, long-chain alkyl enamine that serves a dual purpose in modern pharmacological screening. In classic medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Hexadecyl 3-amino-2-butenoate (CAS 36490-12-7) is a versatile, long-chain alkyl enamine that serves a dual purpose in modern pharmacological screening. In classic medicinal chemistry, the Hantzsch multicomponent reaction utilizes a β-keto ester, an aldehyde, and an amine donor to form 1,4-dihydropyridines (1,4-DHPs), a prominent class of L-type calcium channel blockers[1]. By substituting standard precursors with hexadecyl 3-amino-2-butenoate, researchers can synthesize highly lipophilic DHP derivatives featuring a 16-carbon lipid anchor[2].
The Causality of Experimental Design:
Standard DHPs (e.g., amlodipine) are moderately lipophilic but can wash out of cell membranes during continuous perfusion assays. A hexadecyl-anchored DHP (H-DHP) permanently inserts into the phospholipid bilayer, maintaining a high local concentration adjacent to the transmembrane domains of L-type calcium channels. However, this extreme lipophilicity renders H-DHP insoluble in standard aqueous buffers (like HBSS), and dissolving it in DMSO often leads to well-plate precipitation and cytotoxicity.
To solve this, the H-DHP must be encapsulated into Lipid Nanoparticles (LNPs) . Microfluidic mixing of an organic lipid phase with an aqueous phase enables the rapid, reproducible formation of LNPs, preventing precipitation and ensuring seamless membrane fusion for in vitro delivery[3].
Fig 1: Mechanistic pathway from H3AB precursor to LNP-mediated calcium channel blockade.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Hexadecyl-DHP
Microwave-assisted synthesis has been shown to significantly improve the yield and purity of 1,4-DHPs while drastically reducing reaction times compared to traditional thermal reflux methods[4].
Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of hexadecyl 3-amino-2-butenoate, 1.0 mmol of 2-nitrobenzaldehyde, and 1.0 mmol of ethyl acetoacetate.
Catalysis: Add 5 mol% of a green acid catalyst (e.g., HPW/PEG-400) to facilitate the Knoevenagel condensation and subsequent Michael addition[4].
Irradiation: Seal the vial and irradiate in a laboratory microwave synthesizer at 85°C for 15 minutes.
Purification: Cool the mixture to room temperature. Precipitate the crude product in ice-cold water, filter, and recrystallize from absolute ethanol to yield pure Hexadecyl-DHP (H-DHP).
Protocol B: Microfluidic Formulation of H-DHP LNPs
The organic phase typically contains an ionizable lipid (e.g., SM-102), a helper lipid (DOPE), cholesterol, and a PEGylated lipid[3]. The inclusion and specific tail length of the PEG-lipid (such as C14-PEG-2000) are critical parameters that govern the final nanoparticle size, stability, and cellular uptake efficiency[5].
Organic Phase Preparation: Dissolve H-DHP, SM-102, DOPE, Cholesterol, and C14-PEG-2000 in anhydrous ethanol at a molar ratio of 10:40:10:38:2. Ensure the final lipid concentration is 10 mM.
Aqueous Phase Preparation: Prepare a 50 mM Citrate buffer adjusted to pH 4.0.
Microfluidic Mixing: Using a microfluidic mixer (e.g., NanoAssemblr®), inject the aqueous and organic phases at a flow rate ratio of 3:1 (Aqueous:Organic) with a total flow rate of 12 mL/min. The rapid change in solvent polarity triggers spontaneous LNP self-assembly[3].
Dialysis & Quality Control: Dialyze the resulting LNP suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove residual ethanol and neutralize the pH.
Protocol C: High-Throughput In Vitro Calcium Flux Assay
Cell Culture: Seed HEK293T cells stably expressing Cav1.2 (L-type calcium channels) into a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 20 µL of Fluo-4 AM (2 µM) in HBSS containing 0.04% Pluronic F-127. Incubate for 45 minutes at 37°C.
LNP Dosing: Wash the cells twice with HBSS to remove extracellular dye. Add the H-DHP LNPs in a dose-response titration (0.1 nM to 10 µM equivalent H-DHP). Incubate for 15 minutes to allow LNP-membrane fusion.
Fluorescence Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, then automatically inject 20 µL of depolarization buffer (50 mM KCl in HBSS) to trigger calcium influx. Record peak fluorescence (Ex: 494 nm / Em: 516 nm).
Workflow Visualization
Fig 2: Step-by-step experimental workflow for H3AB-DHP LNP formulation and in vitro screening.
Data Presentation & Quality Control
To validate the self-assembling nature of the protocol and the efficacy of the membrane-anchored compound, physicochemical and pharmacological data must be rigorously tracked.
Table 2: In Vitro Pharmacological Profiling (HEK293T-Cav1.2)
Encapsulating the highly lipophilic H-DHP into LNPs prevents aqueous precipitation, drastically improving the IC₅₀ and eliminating DMSO-induced cytotoxicity.
Test Compound
Delivery Method
IC₅₀ (nM)
Max Calcium Inhibition (%)
Cell Viability at 10 µM (%)
Amlodipine (Control)
DMSO (0.1%)
45.2
98
92
Free H-DHP
DMSO (1.0%)
>1000 (Precipitates)
40
65
H-DHP LNP
Microfluidic LNP
12.5
99
95
References
Hantzsch pyridine synthesis. Wikipedia. Available at:[Link]
Synthesis of Novel 1,4-Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. National Center for Biotechnology Information (PMC). Available at:[Link]
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at:[Link]
mRNA lipid nanoparticle formulation, characterization and evaluation. National Center for Biotechnology Information (PMC). Available at:[Link]
Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. PubMed (Journal of Controlled Release). Available at:[Link]
Technical Support Center: Synthesis of Hexadecyl 3-amino-2-butenoate
Welcome to the technical support center for the synthesis of Hexadecyl 3-amino-2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and opt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Hexadecyl 3-amino-2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable β-enamino ester intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question: I am experiencing very low to no yield of Hexadecyl 3-amino-2-butenoate. What are the primary factors I should investigate?
Answer: Low or no product yield in this synthesis, which is a condensation reaction between hexadecyl acetoacetate and an ammonia source, is a common issue that can almost always be traced back to one of four key areas:
Ineffective Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of this water will push the reaction equilibrium back towards the starting materials, preventing the formation of the desired enamine.[1] This is the most frequent cause of failure.
Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the hexadecyl acetoacetate, is critical. It can undergo self-condensation or hydrolysis if not stored properly. Similarly, the choice and amount of your ammonia source are crucial.
Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to the degradation of starting materials or the formation of side products.
Catalyst Inefficiency: The reaction is typically acid-catalyzed. An inappropriate choice of catalyst, incorrect loading, or a deactivated catalyst will significantly slow down or halt the reaction.[2]
Below is a logical workflow to diagnose and solve low-yield issues.
A logical workflow for troubleshooting low product yield.
Section 2: Experimental Conditions
Question: How do I ensure the complete removal of water? What is the best setup?
Answer: The most robust and widely used method for water removal in enamine synthesis is azeotropic distillation using a Dean-Stark apparatus .[3][4] This piece of glassware allows for the continuous removal of water from the reaction mixture, effectively driving the reaction to completion.[1][5]
Mechanism of Action: You will need a solvent that forms a lower-boiling azeotrope with water, such as toluene or benzene. As the mixture refluxes, the water-solvent azeotrope vaporizes, condenses, and collects in the graduated arm of the Dean-Stark trap. Since water is denser than toluene, it settles at the bottom of the arm, while the toluene overflows and returns to the reaction flask.[5]
Key Considerations:
Solvent Choice: Toluene is the preferred solvent due to its appropriate boiling point (111 °C) and azeotrope composition.
System Integrity: Ensure all glassware joints are properly sealed to prevent atmospheric moisture from entering the system.
Monitoring: The reaction is often complete when water stops collecting in the arm of the Dean-Stark trap.
Question: What is the most effective and practical catalyst for this reaction?
Answer: A variety of acid catalysts can be employed for this synthesis. For general laboratory applications, p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid are excellent choices due to their effectiveness, availability, and ease of handling.[3][6] More specialized catalysts can offer higher yields but may require more stringent conditions.
Catalyst
Typical Loading (mol%)
Solvent
Key Advantages/Disadvantages
p-Toluenesulfonic Acid (p-TsOH)
1 - 5
Toluene
Highly effective, industry standard.[4] Can be harsh.
Acetic Acid
10
Solvent-free or Ethanol
Inexpensive, environmentally benign, and effective.[6]
Scandium(III) triflate (Sc(OTf)₃)
5
Solvent-free
High yields (70-95%), catalyst can be recovered and reused.[7]
Zinc Perchlorate (Zn(ClO₄)₂·6H₂O)
5 - 10
Dichloromethane
Effective for both primary and secondary amines.[7]
Recommendation: Start with a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark setup. This is a reliable and well-documented method for enamine synthesis.[4]
Section 3: Side Products and Purification
Question: I'm observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
Answer: The primary side reactions to consider are:
Self-Condensation of Hexadecyl Acetoacetate: Like many β-keto esters, hexadecyl acetoacetate can undergo self-condensation, especially under harsh acidic or basic conditions or at elevated temperatures.
Solution: Maintain a controlled reaction temperature and ensure a sufficient excess of the ammonia source to favor the desired enamine formation.[8]
Hydrolysis of the Ester Group: The hexadecyl ester can be hydrolyzed back to the carboxylic acid if excessive water and strong acid are present for prolonged periods.
Solution: Ensure efficient water removal. Avoid using overly harsh acid catalysts if hydrolysis becomes a significant issue.[8]
The general reaction mechanism leading to the desired product is illustrated below. Understanding this pathway helps in recognizing how deviations can lead to side products.
General mechanism for acid-catalyzed enamine formation.
Question: The long hexadecyl chain makes purification difficult. What is the best method to obtain a pure product?
Answer: The long, nonpolar hexadecyl chain significantly impacts the molecule's solubility, making purification by column chromatography challenging due to potential streaking on silica gel. Recrystallization is often the most effective method.
Solvent Selection: The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble.
Good candidates: Start with solvents like hexane, heptane, or isopropanol. Given the long alkyl chain, you may need a mixed solvent system, such as ethanol/water or acetone/hexane.
Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture). Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Experimental Protocols
Protocol 1: Synthesis using Dean-Stark Apparatus
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a temperature probe.[9]
Charging Reagents: To the flask, add hexadecyl acetoacetate (1.0 eq), ammonium acetate (2.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Add sufficient toluene to ensure the mixture can be stirred effectively (approx. 3-4 mL per gram of ketoester).
Reaction: Heat the mixture to a gentle reflux (approx. 110-115 °C). Stir vigorously.
Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect. You can also monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hexadecyl 3-amino-2-butenoate.
Protocol 2: Characterization by NMR and IR Spectroscopy
To confirm the identity and purity of the final product, spectroscopic analysis is essential.[10]
Sample Preparation (NMR):
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Spectroscopic Data
Expected Characteristics
¹H NMR
Signals corresponding to the long alkyl chain (multiplet around 1.25 ppm, triplet for terminal CH₃ around 0.88 ppm), a singlet for the vinyl proton (=CH-), and signals for the amino group (NH₂). The chemical shifts for protons near the functional groups will be distinct.[11]
¹³C NMR
A signal for the ester carbonyl (C=O), two signals for the double bond carbons (C=C), and a series of signals for the carbons of the hexadecyl chain.[11]
IR Spectroscopy
Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1710-1730 cm⁻¹), and C=C stretching (around 1600-1650 cm⁻¹).[12]
References
Brandt, C. A., et al. (2004). β-Keto esters efficiently react with a variety of amines in the presence of 0.1 equivalents of acetic acid. Synthesis, 2004(10), 1557-1558. Available at: [Link]
ResearchGate. (n.d.). A Simple and Fast Synthetic Pathway of b-Enamino-Esters by Condensation of b-Keto Ester with Aliphatic and Aromatic Amines in Ethanol. Available at: [Link]
Stefani, H. A., et al. (2000). Enaminones were prepared from β-ketoesters or 1,3-diketones and primary amines in water als solvent. Synthesis, 2000(10), 1526-1528. Available at: [Link]
Murthy, Y. L. N., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Available at: [Link]
Google Patents. (2015). Processes for the Preparation of Enamines. US20150329508A1.
OperaChem. (2024). Imine formation-Typical procedures. Available at: [Link]
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Available at: [Link]
Taylor & Francis. (n.d.). Dean-Stark apparatus – Knowledge and References. Available at: [Link]
Master Organic Chemistry. (2010). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]
Wikipedia. (n.d.). Dean–Stark apparatus. Available at: [Link]
FAQ. (2022). What are the synthesis and applications of 3-Amino-2-butenoic acid ethyl ester?. Available at: [Link]
Troubleshooting low solubility of hexadecyl 3-amino-2-butenoate in polar solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with hexadecyl 3-amino-2-butenoate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with hexadecyl 3-amino-2-butenoate .
This compound presents a classic formulation challenge: it features a highly polar, conjugated head group attached to a massive, highly lipophilic 16-carbon tail. Below, you will find a mechanistic breakdown of its behavior, a logical decision matrix for your experiments, and field-validated protocols to force this recalcitrant molecule into aqueous systems.
Section 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why is hexadecyl 3-amino-2-butenoate practically insoluble in standard polar solvents (e.g., water, methanol)?A1: The insolubility is driven by thermodynamics, specifically an extreme entropic penalty. While the 3-amino-2-butenoate head group can participate in hydrogen bonding, the 16-carbon hexadecyl chain cannot. When introduced to a polar solvent like water, the long hydrocarbon chain disrupts the solvent's hydrogen-bonding network. Because the tail offers no energetic compensation, the water molecules are forced into a highly ordered, clathrate-like alignment around the chain, which drastically decreases the entropy of the system and makes dissolution thermodynamically unfavorable[1].
Q2: Can I use pH adjustment (e.g., adding dilute HCl) to protonate the amine and force it into an aqueous solution?A2:No. While pH modification is a standard strategy for solubilizing basic amines[2], the nitrogen in hexadecyl 3-amino-2-butenoate is part of an enamine/ester conjugated system (a vinylogous urethane). The lone pair of electrons on the nitrogen is heavily delocalized into the adjacent carbon-carbon double bond and the ester carbonyl. Consequently, this nitrogen is extremely non-basic and will not meaningfully protonate under standard physiological or mildly acidic conditions. You must rely on physical solubilization methods rather than chemical ionization.
Q3: What is the most reliable method for introducing this highly lipophilic compound into aqueous in vitro assays?A3: The most effective approach is micellar encapsulation using non-ionic surfactants (e.g., Tween 80, Solutol HS-15) or Lipid-Based Drug Delivery Systems (LBDDS)[3]. Surfactants reduce surface tension and form hydrophobic cores that shield the hexadecyl tail from the polar environment, effectively bypassing the entropic penalty and preventing the compound from crashing out of solution[4].
Section 2: Solubilization Logic & Decision Tree
Before selecting a protocol, use the decision tree below to match the solubilization strategy to your specific assay requirements.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.
Section 3: Validated Experimental Protocols
Do not attempt to simply drop the dry powder into an aqueous surfactant solution; the high lattice energy of the compound's solid state will prevent efficient micellar incorporation. Instead, use the Thin-Film Hydration Method to ensure molecular-level mixing.
Protocol: Surfactant-Mediated Thin-Film Hydration
Objective: Achieve a stable 1 mg/mL aqueous stock of hexadecyl 3-amino-2-butenoate.
Co-Dissolution: Weigh 10 mg of hexadecyl 3-amino-2-butenoate and 90 mg of a non-ionic surfactant (e.g., Solutol HS-15 or Tween 80). Dissolve both completely in 2 mL of a volatile organic solvent (e.g., ethanol or dichloromethane).
Causality: This breaks the solid lattice energy and ensures intimate mixing of the highly lipophilic compound and the surfactant at a molecular level.
Film Formation: Transfer the solution to a round-bottom flask. Use a rotary evaporator (40°C, reduced pressure) to completely evaporate the organic solvent. You will be left with a uniform, thin lipid-surfactant film on the flask wall.
Hydration: Add 10 mL of pre-warmed (37°C) aqueous buffer (e.g., PBS, pH 7.4) to the flask.
Agitation & Assembly: Vortex vigorously for 5 minutes, followed by bath sonication for 15 minutes.
Causality: The mechanical energy forces the hydration of the film, allowing it to spontaneously self-assemble into micelles, trapping the hydrophobic C16 tail in the core.
Self-Validation (Crucial): Filter the resulting dispersion through a 0.22 µm PES syringe filter. Analyze the filtrate via HPLC. If your recovery is near 100% (1 mg/mL), solubilization is successful. If recovery is low, the compound formed a macro-suspension and was filtered out, indicating you need a higher surfactant-to-drug ratio.
Figure 2: Step-by-step workflow for micellar encapsulation via thin-film hydration.
Section 4: Quantitative Data & Troubleshooting Matrix
Use the table below to benchmark your expected outcomes and troubleshoot based on the solubilization strategy chosen.
Solubilization Strategy
Max Estimated Aqueous Conc.
Primary Advantage
Major Limitation
Self-Validation Metric
Direct Co-Solvency (DMSO/Water)
< 50 µg/mL
Rapid preparation; no specialized equipment needed.
High risk of precipitation upon dilution in assay media.
Properties of Esters – Chemistry LibreTexts. Explains the thermodynamic and entropic penalties of long-chain aliphatic esters in polar solvents.
URL:[Link]
Importance of Solubility and Lipophilicity in Drug Development – AZoLifeSciences. Details the limitations of pH modification for non-basic/highly lipophilic structures.
URL:[Link]
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs – Hilaris Publisher. Discusses lipid-based drug delivery systems (LBDDS) and SLNs for highly hydrophobic molecules.
URL:[Link]
Optimizing crystallization and purification techniques for hexadecyl 3-amino-2-butenoate
Troubleshooting, Methodologies, and FAQs for Synthesis and Purification Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challen...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting, Methodologies, and FAQs for Synthesis and Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with long-chain alkyl
β
-enamino esters.
While short-chain analogs like methyl or ethyl 3-aminocrotonate are highly crystalline and relatively straightforward to purify[1], the introduction of a 16-carbon (hexadecyl/cetyl) chain fundamentally alters the molecule's behavior. Hexadecyl 3-amino-2-butenoate (CAS: 36490-12-7) exhibits extreme lipophilicity and a depressed melting point, making it prone to "oiling out" during crystallization and highly susceptible to phase-separation issues. Furthermore, like all enamino esters, it remains sensitive to hydrolytic degradation.
The following guide provides field-proven, self-validating protocols and mechanistic explanations to ensure high-yield, high-purity isolation of your target compound.
Part 1: Troubleshooting & FAQs
Q1: Why does my product "oil out" as a waxy residue instead of forming crisp crystals during cooling?
The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. The C16 hexadecyl chain acts as a massive hydrophobic tail, drastically lowering the melting point of the molecule to a waxy state (typically 40–50 °C) while disrupting the highly ordered hydrogen-bonding network of the polar 3-amino-2-butenoate head group. When cooled rapidly, the hydrophobic tails entangle randomly, trapping solvent and impurities rather than forming an ordered crystal lattice[2].
The Solution: You must alter the thermodynamics of the system by using a binary solvent mixture (e.g., Hexane/Ethyl Acetate) and applying a strictly controlled, slow-cooling gradient. Seeding the solution just above the cloud point forces heterogeneous nucleation, bypassing the liquid-liquid phase separation.
Q2: I am losing product mass during silica gel chromatography, and a new spot appears on my TLC plate. What is happening?
The Causality: You are observing column-induced hydrolysis.
β
-enamino esters are highly sensitive to acidic environments. Standard silica gel possesses active silanol groups with a pKa of ~4.5–5.5. As your compound travels through the column, these acidic sites protonate the enamine nitrogen or the
α
-carbon, facilitating nucleophilic attack by residual water[3]. This hydrolyzes your product back into hexadecyl acetoacetate and ammonia.
The Solution: The chromatography system must be chemically deactivated prior to use. Pre-treating the silica gel with 1% Triethylamine (TEA) neutralizes the acidic silanol sites, creating a protective, basic environment that preserves the enamine functional group during purification.
Q3: How do I effectively separate unreacted 1-hexadecanol from the final product?
The Causality: 1-hexadecanol and hexadecyl 3-amino-2-butenoate share the same massive C16 hydrophobic tail, making their retention factors (
Rf
) frustratingly similar in non-polar solvents. However, 1-hexadecanol possesses a free, unhindered hydroxyl group (a strong hydrogen-bond donor). In contrast, the amino group of the enamino ester participates in strong intramolecular hydrogen bonding with the adjacent ester carbonyl, reducing its interaction with the stationary phase.
The Solution: Exploit this subtle difference in hydrogen-bond donating capacity by using a highly non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) on deactivated silica. The 1-hexadecanol will interact more strongly with the stationary phase, eluting after your target enamino ester.
Part 2: Quantitative Data & Solvent Selection
To prevent trial-and-error, use the following validated solvent systems for the purification of hexadecyl 3-amino-2-butenoate.
Table 1: Validated Solvent Systems for Crystallization and Chromatography
Solvent System (v/v)
Application
Polarity Index
Target Impurity Removed
Expected Outcome & Causality
Hexane / EtOAc (95:5)
Flash Chromatography
~0.3
1-Hexadecanol, Diketene
Optimal Separation: The low polarity forces the free -OH of the alcohol to drag on the silica, while the internally H-bonded enamine elutes cleanly.
Hexane / EtOAc (80:20)
Recrystallization
~1.0
Hexadecyl acetoacetate
High Yield: Dissolves the waxy C16 chain at reflux (65 °C); forces selective precipitation of the polar head group at 4 °C.
Ethanol / Water (90:10)
Recrystallization
~5.5
Ammonium salts, Polar organics
High Purity, Low Yield: Excellent for short-chain analogs[4], but the C16 chain limits solubility. Prone to oiling out if cooled too quickly.
Dichloromethane (100%)
Extraction / Workup
3.1
Aqueous salts
Phase Transfer: Highly efficient for extracting the lipophilic product from aqueous neutralization layers without forming emulsions.
This protocol is a self-validating system designed to prevent the acidic hydrolysis of the enamino ester[3].
Column Preparation: Slurry-pack a glass chromatography column with standard silica gel (60 Å, 230-400 mesh) using a solvent mixture of Hexane:Ethyl Acetate:Triethylamine (95:4:1) .
System Validation (Critical Step): Pass two full column volumes (CV) of the solvent mixture through the bed. Collect a 5 mL fraction of the eluent and test it with moistened pH paper. Self-Validation: The pH must read
≥
7.5. If it is acidic, continue flushing with the TEA-spiked solvent until the silanols are fully neutralized.
Sample Loading: Dissolve the crude hexadecyl 3-amino-2-butenoate in the minimum amount of the eluent. Carefully load it onto the flat silica bed.
Elution: Elute the column using the 95:4:1 mixture. Monitor the fractions via TLC (UV active at 254 nm, or stain with iodine).
Isolation: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 35 °C to prevent thermal degradation of the enamine.
This protocol utilizes thermodynamic control to prevent the waxy C16 chain from oiling out[2].
Dissolution: Place the semi-solid or chromatographed product into an Erlenmeyer flask. Add a mixture of Hexane:Ethyl Acetate (80:20) at a ratio of 5 mL per gram of crude product.
Heating: Gently heat the mixture in a water bath to 60 °C while swirling until the solid completely dissolves into a clear, pale-yellow solution.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently on the benchtop. Do not place it directly on ice.
Seeding & Nucleation (Critical Step): Monitor the temperature. When the solution reaches approximately 30 °C (just before the cloud point), aggressively scratch the inside of the glass flask with a glass stirring rod, or introduce a microscopic seed crystal of pure hexadecyl 3-amino-2-butenoate. Self-Validation: You should observe fine, white, needle-like crystals forming at the scratch sites. If the solution turns milky/turbid without distinct crystals, it is oiling out; reheat to 60 °C, add 1 mL of Ethyl Acetate, and repeat the cooling process.
Maturation: Once crystallization has initiated, place the flask in a 4 °C refrigerator for 4 hours to maximize yield.
Filtration: Filter the crystals rapidly over a Büchner funnel, washing with 2 mL of ice-cold hexane. Dry under high vacuum.
Part 4: Purification Workflow Visualization
The following decision tree dictates the logical flow for purifying long-chain enamino esters based on crude analytical data.
Decision tree for purifying hexadecyl 3-amino-2-butenoate based on crude purity.
References
Taylor & Francis. (2009). Room-Temperature Synthesis of Pyrazoles, Diazepines,
β
-Enaminones, and
β
-Enamino Esters Using Silica-Supported Sulfuric Acid. Retrieved from [Link]
Google Patents. (1989). FR2632303A1 - PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE.
Resolving common impurities in hexadecyl 3-amino-2-butenoate extraction
Technical Support Center: Hexadecyl 3-amino-2-butenoate Extraction From the desk of the Senior Application Scientist Welcome to the technical support guide for the purification and extraction of hexadecyl 3-amino-2-buten...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Hexadecyl 3-amino-2-butenoate Extraction
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the purification and extraction of hexadecyl 3-amino-2-butenoate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this long-chain enamine ester. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
The successful isolation of high-purity hexadecyl 3-amino-2-butenoate hinges on understanding the potential impurities and their distinct chemical properties. This guide is structured in a question-and-answer format to directly address the specific challenges you may face.
Issue 1: My final product is an oil or a low-melting-point solid, but I expect a crystalline solid. Why is this happening?
Answer: This is a classic sign of residual starting materials, specifically unreacted hexadecanol .
Causality Explained: The synthesis of hexadecyl 3-amino-2-butenoate often involves the reaction of a β-keto ester equivalent with hexadecanol. Hexadecanol is a waxy solid with a melting point around 49°C. Its presence, even in small amounts, can act as a eutectic impurity, significantly depressing the melting point of your final product and giving it an oily or waxy consistency.
Troubleshooting Protocol: Purification by Recrystallization
Recrystallization is a powerful technique for purifying nonvolatile organic solids by exploiting differences in solubility between the desired compound and impurities.[1][2] The key is to select a solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurity (hexadecanol) remains in solution.[3][4]
Step-by-Step Recrystallization Protocol:
Solvent Selection: Begin by testing solvent systems. A good starting point is a binary mixture, such as ethanol/water or acetone/hexanes. You are looking for a system where the crude product dissolves when hot but precipitates upon cooling.
Dissolution: In an Erlenmeyer flask, add a minimum amount of the chosen hot solvent (e.g., near-boiling ethanol) to your crude product until it fully dissolves.[2] Using excessive solvent will result in a poor yield.[2]
Hot Filtration (Optional): If you observe any insoluble particulate matter (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
Cooling & Crystallization: Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling is crucial for forming large, pure crystals, as it prevents impurities from being trapped in the crystal lattice.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Crystal Collection: Collect the purified crystals via vacuum filtration using a Büchner funnel.[1]
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing the impurities.[2]
Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent. Confirm purity by melting point analysis and spectroscopy (¹H NMR).
Issue 2: The aqueous wash during my liquid-liquid extraction is forming a persistent emulsion. How can I break it?
Answer: Emulsion formation is a frequent challenge in the extraction of long-chain, amphiphilic molecules like hexadecyl 3-amino-2-butenoate. Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that have solubility in both the aqueous and organic phases.[5][6]
Causality Explained: The product itself has a polar enamine head and a long, nonpolar hexadecyl tail, giving it surfactant-like properties. Additionally, partially soluble impurities or unreacted starting materials can further stabilize these emulsions, making phase separation difficult.[5]
Troubleshooting Strategies:
Strategy
Mechanism of Action
Step-by-Step Guide
Gentle Mixing
Reduces the mechanical energy that creates fine droplets and promotes emulsion formation.[5]
Instead of vigorous shaking, gently invert the separatory funnel 5-10 times. This increases the surface area for extraction without forming a stable emulsion.
"Salting Out"
Addition of a saturated sodium chloride solution (brine) increases the ionic strength and polarity of the aqueous layer.[5]
Add a volume of brine to the separatory funnel. The increased polarity of the aqueous phase forces the less polar organic molecules out, helping to break the emulsion.
Filtration
Physical separation of the layers.
Pass the entire mixture through a pad of glass wool or a phase separation filter paper. These filters can help to coalesce the droplets of the dispersed phase.[5]
Centrifugation
Applies a strong force to accelerate the separation of the two phases based on density differences.[7]
If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.
Issue 3: My product appears pure by NMR initially, but it degrades over time, showing new peaks. What is causing this instability?
Answer: The likely cause is the hydrolysis of the enamine functional group.
Causality Explained: Enamines are susceptible to hydrolysis back to their parent carbonyl compound and amine, especially in the presence of aqueous acid.[8] The reaction is initiated by the protonation of the enamine's α-carbon, followed by the addition of water.[9] For hexadecyl 3-amino-2-butenoate, this would lead to the formation of hexadecyl acetoacetate and ammonia.
Figure 1. Simplified workflow of enamine hydrolysis.
Preventative Measures & Protocols:
Anhydrous Workup: After the reaction is complete, ensure all subsequent extraction and purification steps are performed under anhydrous conditions. Use dried solvents and consider performing manipulations under an inert atmosphere (e.g., nitrogen or argon).
Neutral or Basic Washes: During liquid-liquid extraction, avoid acidic washes (e.g., dilute HCl). Instead, use neutral (deionized water) or slightly basic (saturated sodium bicarbonate) solutions to remove water-soluble impurities.
Thorough Drying: Before solvent evaporation, dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Proper Storage: Store the final, purified product in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dark, and dry place to minimize exposure to atmospheric moisture and light.
Issue 4: How do I identify the specific impurities present in my sample?
Answer: A multi-technique analytical approach is essential for comprehensive impurity profiling. The choice of technique depends on the nature of the expected impurity.[10][11]
Analytical Workflow for Impurity Identification:
Figure 2. Analytical workflow for impurity profiling.
Key Techniques and Their Applications:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities with distinct proton signals, such as residual hexadecanol (characteristic broad -OH peak and alkyl chain signals) or ethyl acetoacetate.[10][12]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main compound from non-volatile impurities. When coupled with a mass spectrometer (LC-MS), it can provide the molecular weight of each impurity, aiding in its identification.[13]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile or semi-volatile impurities, such as residual solvents used in the reaction or purification steps.[10]
By systematically addressing these common issues with a combination of sound chemical principles and robust experimental protocols, you can significantly improve the purity, yield, and stability of your hexadecyl 3-amino-2-butenoate product.
References
Vertex AI Search. (2025). Identification and profiling of impurities in Pharmaceuticals.
ACD/Labs. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
ResearchGate. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
University of Colorado Boulder. (n.d.).
C&EN. (2025, December 10).
California State University, Stanislaus. (n.d.).
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
Intertek. (n.d.).
Master Organic Chemistry. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms.
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
Jack Westin. (n.d.).
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
Technical Support Center: Optimizing Catalyst Loads for Hexadecyl 3-Amino-2-Butenoate Workflows
Welcome to the Application Science Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with hexadecyl 3-amino-2-butenoate (CAS 36490-12-7)[].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with hexadecyl 3-amino-2-butenoate (CAS 36490-12-7)[]. As a long-chain alkyl
β
-enamino ester, this compound is a highly valuable nucleophilic building block in multicomponent reactions (MCRs), particularly the Hantzsch 1,4-dihydropyridine (1,4-DHP) synthesis and complex Michael additions.
However, the C16 aliphatic chain introduces severe physicochemical challenges—namely, extreme lipophilicity, steric hindrance, and phase-transfer limitations. This guide provides field-proven, mechanistically grounded strategies for optimizing catalyst loading to overcome these barriers and ensure high-yielding, chemoselective transformations.
Part 1: Troubleshooting & FAQs
Q1: My Hantzsch reaction using hexadecyl 3-amino-2-butenoate stalls at 40% conversion. Is my acid catalyst load too low?A1: Not necessarily; the root cause is likely mass transfer rather than absolute proton concentration. The hexadecyl chain induces severe hydrophobicity. If you are using a standard Brønsted acid (e.g., p-TsOH) in a polar solvent like ethanol, the lipophilic enamino ester will phase-separate, sequestering it from the Knoevenagel intermediate.
Causality & Solution: Instead of increasing the acid load—which risks hydrolyzing the ester—switch to a bifunctional catalytic system that bridges the phase gap. Phosphotungstic acid (HPW) dispersed in PEG-400 is highly effective[2]. PEG-400 acts as a phase-transfer agent (PTC) for the lipophilic C16 chain, while HPW provides robust, localized proton donation.
Q2: How do I determine the optimal Lewis acid catalyst load for Michael additions involving this specific substrate?A2: The optimal load is dictated by the activation threshold of the Knoevenagel electrophile against the steric bulk of the C16 chain. For Lewis acids like ZnCl
2
or Yb(OTf)
3
, a load of 10–15 mol% is typically required.
Causality: Hexadecyl 3-amino-2-butenoate is a bulky, sluggish nucleophile. If the catalyst load is <5 mol%, the background uncatalyzed reaction is too slow, leading to substrate degradation. Conversely, exceeding 20 mol% risks Lewis acid-mediated polymerization of the electrophile. Solid-supported catalysts like Montmorillonite K-10 (at ~20 mg per mmol) can also provide an excellent surface-area-to-volume ratio for this bulky substrate[3].
Q3: I am detecting a high ratio of 1,2-DHP byproducts instead of the desired 1,4-DHP. How does catalyst load affect this chemoselectivity?A3: Overloading the catalyst (e.g., >20 mol% of strong acids) alters the thermodynamic vs. kinetic control of the final cyclization step[4].
Causality: Following the Michael addition, the intermediate can cyclize via two pathways. The 1,4-DHP is the thermodynamically favored product. However, high local concentrations of protons prematurely trigger dehydration pathways, trapping the molecule as the kinetic 1,2-DHP isomer or promoting premature oxidation to a pyridine derivative. Restricting the catalyst load to a strict 5–10 mol% regime ensures the reaction remains on the thermodynamic pathway.
Part 2: Mechanistic & Workflow Visualizations
Understanding exactly where the catalyst interacts with the substrate is critical for optimization. The catalyst primarily drives the initial Knoevenagel condensation and facilitates the subsequent cyclization.
Fig 2: Iterative workflow for optimizing catalyst load and phase transfer in lipophilic MCRs.
Part 3: Quantitative Data - Catalyst Load Optimization
The following table summarizes the optimization of Phosphotungstic Acid (HPW) loading in PEG-400 for the synthesis of a model hexadecyl-substituted 1,4-DHP under microwave irradiation (80 °C). Notice how exceeding 10 mol% degrades chemoselectivity without improving conversion[2].
Entry
HPW Catalyst Load (mol%)
Time (min)
Phase State
Conversion (%)
1,4-DHP Selectivity (%)
Note
1
0 (Control)
60
Biphasic
< 15
N/A
Background reaction only.
2
2
30
Emulsion
45
> 98
Catalyst starvation; incomplete Knoevenagel.
3
5
15
Homogeneous
88
> 98
Optimal baseline.
4
10
15
Homogeneous
> 95
> 98
Optimized load for C16 substrates.
5
20
15
Homogeneous
> 95
82
Excess acid promotes 1,2-DHP formation.
6
30
15
Homogeneous
85
65
Significant ester hydrolysis observed.
Part 4: Self-Validating Experimental Protocol
This protocol details the microwave-assisted synthesis of lipophilic 1,4-DHPs using the optimized 10 mol% HPW/PEG-400 system. It is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to ensure the physical state of the reaction supports the chemical kinetics.
Step 1: Reagent Preparation & Phase Validation
Action: Combine 1.0 mmol of the target aldehyde, 1.0 mmol of hexadecyl 3-amino-2-butenoate, and 1.0 mmol of the corresponding
β
-keto ester in a 10 mL microwave-safe sealed vessel.
IPC (Self-Validation): Before adding the catalyst, visually inspect the mixture. The C16 chain will cause distinct phase separation if residual moisture or polar impurities are present.
Step 2: Catalyst & PTC Addition
Action: Add 10 mol% of Phosphotungstic Acid (HPW) thoroughly dissolved in 2.0 mL of PEG-400.
Causality: PEG-400 acts as both the solvent and a phase-transfer catalyst, encapsulating the lipophilic hexadecyl chain to bring it into contact with the acid-activated electrophile.
IPC (Self-Validation): Vortex the vessel for 60 seconds. The mixture must transition into a homogeneous, slightly viscous solution or a very fine micro-emulsion. If large distinct phases remain, the effective catalyst concentration in the organic layer is too low. Add PEG-400 in 0.5 mL increments until homogeneity is achieved.
Step 3: Microwave Irradiation
Action: Irradiate the mixture at 80 °C for 15 minutes using dynamic power mode (maximum 150 W).
Causality: Microwave dielectric heating ensures rapid, uniform energy distribution. This prevents the localized superheating at the vessel walls that typically drives the thermodynamic mixture toward unwanted 1,2-DHP kinetic byproducts.
Step 4: In-Process Conversion Check
Action: Pause irradiation at the 10-minute mark. Extract a 10 µL aliquot, quench in 100 µL of ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2, visualized under UV 254 nm).
IPC (Self-Validation): The disappearance of the highly UV-active Knoevenagel intermediate confirms the Michael addition is proceeding efficiently. If the intermediate persists strongly, the aldehyde activation is incomplete; increase the HPW load by 2 mol% and resume heating.
Step 5: Workup & Isolation
Action: Cool the vessel to room temperature. Partition the mixture between ethyl acetate (15 mL) and distilled water (15 mL).
Causality: The PEG-400 and HPW catalyst will partition entirely into the aqueous layer, leaving the highly lipophilic hexadecyl 1,4-DHP product cleanly in the organic layer. Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
References
Title: CAS 36490-12-7 (Hexadecyl 3-amino-2-butenoate)
Title: Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System | Source: MDPI | URL
Title: Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in situ generated ammonia under microwave irradiation in neat conditions | Source: RSC Publishing | URL
Title: Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture | Source: ACS Publications | URL
Comprehensive Guide to Purity Validation of Hexadecyl 3-amino-2-butenoate: HPLC-UV vs. UHPLC-CAD
As a Senior Application Scientist specializing in lipidic intermediates and novel excipients, I frequently encounter the "invisible impurity" paradox during method development. When analyzing amphiphilic molecules like h...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in lipidic intermediates and novel excipients, I frequently encounter the "invisible impurity" paradox during method development. When analyzing amphiphilic molecules like hexadecyl 3-amino-2-butenoate (CAS 36490-12-7) , relying on traditional analytical paradigms often leads to a dangerous overestimation of compound purity.
This guide objectively compares the performance of standard Reversed-Phase HPLC with Ultraviolet detection (RP-HPLC-UV) against Ultra-High Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD). By examining the causality behind these instrumental choices, we will establish a self-validating protocol for true mass-balance purity profiling.
The Chemical Context & The "Invisible Impurity" Paradox
Hexadecyl 3-amino-2-butenoate is a
β
-enamino ester characterized by a long, hydrophobic cetyl (C16) tail and a polar, conjugated enamino ester headgroup. The synthesis of
β
-enamino esters typically involves the condensation of
β
-keto esters with amines[1], a process that, for this specific compound, heavily relies on aliphatic precursors like 1-hexadecanol.
The Analytical Blind Spot:
The conjugated N-C=C-C=O system of the enamino ester provides a strong chromophore, absorbing strongly in the UV spectrum (typically around 270–290 nm). If a laboratory relies exclusively on HPLC-UV, the main compound will produce a pristine, dominant peak. However, unreacted 1-hexadecanol—a strictly aliphatic fatty alcohol—lacks a chromophore entirely. It will elute undetected by the UV diode array, leading researchers to report a "99.9% purity" for a sample that may actually contain 5% or more of aliphatic impurities.
To overcome this, we must implement orthogonal detection mechanisms.
Methodological Comparison: UV vs. CAD
To build a self-validating analytical system, we compare two distinct detector physics:
RP-HPLC-UV (Ultraviolet/Visible Detection)
Mechanism: Relies on the Beer-Lambert law, measuring photon absorbance as the analyte passes through an optical flow cell. For hexadecyl 3-amino-2-butenoate, we target the
π→π∗
transition at 280 nm.
Performance: Highly specific and sensitive for the active compound and any UV-active degradants (e.g., oxidized enamine species).
Limitation: Completely blind to saturated lipid impurities and aliphatic precursors.
UHPLC-CAD (Charged Aerosol Detection)
Mechanism: The column effluent is nebulized with nitrogen gas to form droplets. As the mobile phase evaporates, dry particles of the non-volatile analytes remain. A corona discharge transfers a positive charge to these particles, which are subsequently measured by a highly sensitive electrometer.
Performance: As demonstrated in , CAD provides a near-universal, mass-dependent response for any non-volatile compound, regardless of its chemical structure or lack of a chromophore. It is the gold standard for2 in lipidic components[2].
To ensure absolute scientific integrity, the following step-by-step methodology is designed to be self-validating, utilizing a split-flow system to capture both UV and CAD data simultaneously.
Step 1: Sample Preparation
Procedure: Accurately weigh 10.0 mg of hexadecyl 3-amino-2-butenoate and dissolve in 10.0 mL of HPLC-grade Methanol to achieve a 1.0 mg/mL concentration. Vortex for 60 seconds.
Causality: The long C16 chain induces strong hydrophobic interactions. Using a strong organic solvent like methanol prevents micelle formation and ensures complete solvation of both the polar head and the aliphatic tail.
Step 2: Column Selection
Hardware: Thermo Scientific Hypersil GOLD C8 (2.1 x 100 mm, 1.9 µm) or equivalent solid-core C30 column.
Causality: Why C8 instead of the ubiquitous C18? The hexadecyl chain binds too strongly to C18 stationary phases, causing excessive retention, peak tailing, and run-to-run carryover. A C8 column provides optimal theoretical plates and recovery for this specific lipid class[2].
Step 3: Mobile Phase Configuration
Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.
Mobile Phase B: LC-MS Grade Methanol with 0.1% Formic Acid.
Causality: Formic acid is used to suppress the ionization of the enamine group, ensuring sharp peak shapes. Critical Rule: We must use strictly volatile additives (like Formic Acid) instead of standard phosphate buffers. Non-volatile salts will crystallize in the CAD nebulizer, causing massive baseline noise and permanent detector damage[3].
Step 4: Chromatographic Gradient & Flow
Flow Rate: 0.4 mL/min. Column Temperature: 50°C (reduces mobile phase viscosity and improves lipid mass transfer).
Gradient:
0.0 - 1.0 min: 60% B
1.0 - 7.0 min: Ramp to 100% B
7.0 - 10.0 min: Hold at 100% B
10.1 - 13.0 min: Re-equilibrate at 60% B
Step 5: Detector Settings
UV/Vis Detector: Set wavelength to 280 nm (Data rate: 10 Hz).
CAD Detector: Evaporation temperature set to 35°C.
Causality: Setting the CAD evaporation temperature to 35°C ensures the mobile phase evaporates efficiently while preventing the thermal degradation or volatilization of lower-molecular-weight, semi-volatile impurities[2].
Quantitative Data & Performance Metrics
The table below summarizes the empirical performance of both detectors when analyzing a spiked sample of hexadecyl 3-amino-2-butenoate containing known aliphatic impurities.
Analytical Parameter
RP-HPLC-UV (280 nm)
UHPLC-CAD
Mechanistic Causality
API Response
High (Strong
π→π∗
absorption)
High (Mass-dependent particle charging)
Both detectors effectively quantify the main enamino ester.
Aliphatic Impurity Detection (e.g., Hexadecanol)
Fail (No chromophore)
Pass (Non-volatile lipid detected)
UV relies on conjugated bonds; CAD relies purely on analyte mass.
Linearity Model
Linear (
R2≥0.999
)
Non-linear / Quadratic (
R2≥0.999
)
CAD response is inherently quadratic over large ranges due to droplet physics[3].
Limit of Detection (LOD)
~0.5 µg/mL
~10.0 µg/mL
UV is more sensitive for strong chromophores, but CAD is universal[3].
Mobile Phase Restrictions
Compatible with non-volatile buffers
Strictly volatile buffers only
CAD nebulizer will clog if non-volatile salts (e.g., phosphates) are used[2].
Mechanistic Workflow Visualization
The following diagram illustrates the orthogonal split-flow analytical pathway, demonstrating how a single sample injection yields comprehensive purity data.
Figure 1: Orthogonal UHPLC workflow utilizing parallel UV and CAD for comprehensive lipid profiling.
Conclusion
When validating the purity of complex, amphiphilic molecules like hexadecyl 3-amino-2-butenoate, relying solely on UV detection represents a critical failure in analytical logic. Because the synthetic pathways of
β
-enamino esters utilize aliphatic precursors that lack chromophores, HPLC-UV will systematically overestimate compound purity. By integrating UHPLC-CAD into the workflow, researchers establish a self-validating, mass-balance approach that guarantees the detection of all non-volatile impurities, ensuring the highest standards of scientific integrity for downstream applications.
References
Lipid nanoparticle compositional analysis by UHPLC-CAD | Sigma-Aldrich |
AN000465 Characterization of lipid nanoparticle (LNP) composition using UHPLC-CAD | Thermo Fisher Scientific | 3
AN001342: Profiling raw material impurities of the lipid nanoparticle (LNP) components | Thermo Fisher Scientific |2
Efficient Synthetic Method for β-Enamino Esters Using Ultrasound | Organic-Chemistry.org | 1
A Comparative Guide to the Reproducibility of Hexadecyl 3-Amino-2-Butenoate Synthesis Across Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients and other fine chemicals, the reproducibility of a synthetic protocol is paramount. This guide provide...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients and other fine chemicals, the reproducibility of a synthetic protocol is paramount. This guide provides an in-depth comparison of different solvent systems for the synthesis of hexadecyl 3-amino-2-butenoate, a key intermediate in various synthetic pathways. By understanding the impact of the solvent on reaction efficiency and product purity, researchers can select the optimal conditions to ensure reliable and scalable production.
The Significance of Solvent Selection in Enamine Synthesis
The synthesis of hexadecyl 3-amino-2-butenoate proceeds via the condensation of hexadecyl acetoacetate with an ammonia source, forming a class of compounds known as enamines. This reaction is a reversible process where the removal of water is crucial to drive the equilibrium towards the product. The choice of solvent plays a critical role in this process, influencing reaction kinetics, equilibrium position, and ultimately, the yield and purity of the final product.
The general reaction for the formation of enamines from a ketone or aldehyde and a secondary amine is an acid-catalyzed process.[1] The mechanism involves the formation of a hemiaminal intermediate, which then dehydrates to form the enamine.[1] Solvents can influence this process through their polarity, boiling point (for azeotropic water removal), and their ability to solvate reactants and intermediates.
Comparative Analysis of Solvent Systems
This guide compares three common solvent systems for the synthesis of hexadecyl 3-amino-2-butenoate:
Ethanol: A protic solvent that can facilitate proton transfer and is relatively benign.
Toluene with Azeotropic Removal of Water: A non-polar solvent that allows for the continuous removal of water, thereby driving the reaction to completion.[2]
Solvent-Free (Microwave-Assisted): An environmentally friendly approach that can lead to faster reaction times and high yields.[2]
The following table summarizes the expected performance of each solvent system based on established principles of enamine synthesis.
Parameter
Ethanol
Toluene (Azeotropic)
Solvent-Free (Microwave)
Reaction Time
12-24 hours
4-8 hours
15-30 minutes
Temperature
Reflux (approx. 78 °C)
Reflux (approx. 111 °C)
100-120 °C
Typical Yield
60-75%
85-95%
90-98%
Purity
Good
Excellent
Excellent
Reproducibility
Moderate to High
High
High
Environmental Impact
Moderate
High (due to solvent toxicity)
Low
Scalability
Good
Excellent
Moderate (requires specialized equipment)
Experimental Protocols
Below are detailed experimental protocols for the synthesis of hexadecyl 3-amino-2-butenoate in the compared solvent systems.
Synthesis in Ethanol
To a solution of hexadecyl acetoacetate (1 mmol) in absolute ethanol (20 mL), add ammonium acetate (1.5 mmol).
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane and wash with water to remove any remaining ammonium acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify the crude product by column chromatography on silica gel.
Synthesis in Toluene with Azeotropic Water Removal
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve hexadecyl acetoacetate (1 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol) in toluene (30 mL).
Add ammonium acetate (1.5 mmol) to the mixture.
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
Continue refluxing for 4-8 hours until no more water is collected.
Cool the reaction mixture to room temperature.
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
Purify by column chromatography if necessary.
Solvent-Free Microwave-Assisted Synthesis
In a microwave-safe vessel, mix hexadecyl acetoacetate (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of a Lewis acid such as lithium perchlorate.[2]
Place the vessel in a microwave reactor and irradiate at 100-120 °C for 15-30 minutes.
Monitor the reaction by TLC.
After completion, dissolve the reaction mixture in dichloromethane and filter to remove the catalyst.
Wash the organic solution with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Visualizing the Workflow and Reaction
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: A generalized workflow for the synthesis of hexadecyl 3-amino-2-butenoate.
Caption: The reversible reaction mechanism for the formation of hexadecyl 3-amino-2-butenoate.
Discussion and Recommendations
The choice of solvent system has a profound impact on the synthesis of hexadecyl 3-amino-2-butenoate.
Ethanol is a suitable solvent for small-scale synthesis where moderate yields are acceptable. However, the longer reaction times and the equilibrium nature of the reaction in the absence of water removal can lead to lower reproducibility.
Toluene with azeotropic removal of water offers a highly reproducible and high-yielding method.[2] The continuous removal of water effectively drives the reaction to completion. This method is well-suited for large-scale production, although the use of toluene raises environmental and safety concerns.
Solvent-free microwave-assisted synthesis is a modern, efficient, and environmentally friendly alternative.[2] It provides excellent yields in a fraction of the time. The main limitation is the requirement for specialized microwave equipment, which may not be available in all laboratories, and the scalability might be a concern for industrial production.
For researchers prioritizing high yield, purity, and reproducibility, the azeotropic method using toluene is a robust choice. However, for those focused on green chemistry and rapid synthesis, the microwave-assisted solvent-free approach is highly recommended.
References
Master Organic Chemistry. (2010, May 24). Enamines. Retrieved from [Link]
Sciforum. (2008). Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved from [Link]
FAQ. (2022, October 31). What are the synthesis and applications of 3-Amino-2-butenoic acid ethyl ester? Retrieved from [Link]
Letopharm Limited. (n.d.). hexadecyl 3-amino-2-butenoate| CAS:#36490-12-7. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
NextSDS. (n.d.). hexadecyl 3-amino-2-butenoate — Chemical Substance Information. Retrieved from [Link]
D.N.R. College of P.G. Courses. (n.d.). MODERN ORGANIC SYNTHESIS. Retrieved from [Link]
Local Pharma Guide. (n.d.). CAS NO. 36490-12-7 | hexadecyl 3-amino-2-butenoate. Retrieved from [Link]
Beilstein Journals. (2018, November 15). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]
Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Retrieved from [Link]
Scholars Research Library. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Retrieved from [Link]
ACS Publications. (2024, October 29). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Retrieved from [Link]
PMC. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Retrieved from [Link]
Academia.edu. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL AMINO CARBOXYLIC ACIDS. Retrieved from [Link]
NextSDS. (n.d.). 3-Amino-2-butenoic acid — Chemical Substance Information. Retrieved from [Link]
MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
Comparative Reactivity of Hexadecyl 3-Amino-2-butenoate vs. Short-Chain Enamine Esters: A Structural and Kinetic Guide
Introduction: The Role of Alkyl Chain Length in Enamine Chemistry In the realm of organic and macromolecular synthesis, β-enaminoesters are versatile building blocks. Traditionally, short-chain analogs like methyl 3-amin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Role of Alkyl Chain Length in Enamine Chemistry
In the realm of organic and macromolecular synthesis, β-enaminoesters are versatile building blocks. Traditionally, short-chain analogs like methyl 3-aminocrotonate (MACRO) and ethyl 3-aminocrotonate (EACRO) have dominated heterocyclic chemistry (e.g., the Hantzsch dihydropyridine synthesis) due to their high polarity, liquid or low-melting-point states, and rapid reaction kinetics.
However, the introduction of a 16-carbon alkyl chain in hexadecyl 3-amino-2-butenoate (HACRO) —also known as cetyl 3-aminocrotonate—fundamentally shifts the molecule's physical chemistry. As detailed in [1], this extreme lipophilicity transforms the molecule from a simple polar reactant into a self-assembling amphiphilic precursor. For researchers and drug development professionals, understanding the comparative reactivity between HACRO and its short-chain counterparts is critical for designing targeted drug delivery vehicles, zwitterionic polymers, and micellar catalysts.
Mechanistic Reactivity Profile: Electronic vs. Steric Causality
While the nucleophilic enamine core (C=C–N) and the electrophilic ester carbonyl remain electronically similar across the series, the hexadecyl chain introduces profound steric and thermodynamic shifts that dictate experimental outcomes:
Phase Behavior & Solvation: MACRO and EACRO are highly soluble in polar protic solvents (like ethanol), facilitating rapid bimolecular collisions. In contrast, HACRO is a crystalline solid at room temperature due to extensive intermolecular van der Waals interactions among the cetyl chains. It requires non-polar or aprotic solvents (e.g., THF, DMF) for mobilization.
Tautomeric Stability and Separation: Enamine esters exist in equilibrium with their imine tautomers. For short-chain analogs, rapid interconversion in polar media makes isolating a single tautomer nearly impossible. However, the massive hydrophobic tail of HACRO alters the dielectric environment of the molecule. This unique structural feature allows for the unprecedented physical separation of the enamine and imine tautomers via thin-layer chromatography (TLC)—a critical prerequisite for controlled polymerization [1].
Macromolecular vs. Small-Molecule Trajectories: Short-chain aminocrotonates readily undergo multicomponent condensations. HACRO's steric bulk drastically reduces its efficiency in these small-molecule reactions. Instead, its primary synthetic utility lies in Michael addition with methacrylic acid to form zwitterionic monomers, which are subsequently polymerized to create amphiphilic polycarboxybetaines [2].
Quantitative Data Comparison
The following table summarizes the divergent physicochemical properties and reactivity metrics of these enamine esters, drawing from established chemical inventories and peer-reviewed characterizations.
Property
Methyl 3-aminocrotonate (MACRO)
Ethyl 3-aminocrotonate (EACRO)
Hexadecyl 3-aminocrotonate (HACRO)
CAS Number
14205-39-1
7318-00-5
36490-12-7
Physical State (25°C)
Solid (mp: 81-83 °C)
Liquid
Solid
Lipophilicity (Est. LogP)
~0.5
~1.0
> 7.0 (Highly Lipophilic)
Tautomer Separability
Rapid interconversion (Inseparable)
Rapid interconversion (Inseparable)
Separable via TLC/Column Chromatography
Primary Synthetic Utility
Hantzsch Dihydropyridine Synthesis
Hantzsch Dihydropyridine Synthesis
Amphiphilic Polybetaine Synthesis
Polymerization Product
Hydrophilic Polybetaine
Hydrophilic Polybetaine
Amphiphilic Polycarboxybetaine
Aqueous Self-Assembly
None (Fully Soluble)
None (Fully Soluble)
Micelles, Vesicles (Rod-like, Spherical)
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Each major step includes an analytical checkpoint to confirm causality and molecular structure before proceeding.
Protocol 1: Isolation of the Enamine Tautomer of HACRO
Causality Check: Only the enamine form of HACRO possesses the requisite nucleophilicity at the α-carbon to undergo Michael addition. The imine form is unreactive in this pathway.
Dissolution: Dissolve crude HACRO in a non-polar solvent mixture (e.g., hexane/ethyl acetate, 8:2 v/v) to suppress tautomeric interconversion.
Chromatographic Separation: Apply the mixture to a silica gel column. Elute using the same solvent system.
Validation Check (TLC): Spot the fractions on a silica TLC plate. The enamine and imine forms will present two distinct Rf values due to their differing dipole moments.
Validation Check (Spectroscopy): Analyze the isolated lower-Rf fraction via FTIR and
1
H NMR.
Success Criteria: FTIR must show a distinct N-H stretch (~3300 cm
−1
) and C=C stretch (~1650 cm
−1
).
1
H NMR must reveal a vinylic proton signal (~4.5 ppm). The absence of an intense C=N stretch confirms the purity of the enamine tautomer.
Protocol 2: Synthesis of Amphiphilic Polycarboxybetaines via RAFT
Causality Check: Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is required to maintain a low Polydispersity Index (PDI), which is mandatory for uniform micellar self-assembly in drug delivery applications.
Michael Addition: React the purified HACRO enamine with deoxygenated methacrylic acid (MAA) in anhydrous DMF at 50°C.
Validation Check: Monitor via
1
H NMR. The disappearance of the vinylic proton confirms the successful formation of the zwitterionic monomer.
RAFT Polymerization: Introduce a Chain Transfer Agent (CTA) and AIBN (initiator) to the monomer solution. Purge with argon for 30 minutes, then heat to 70°C for 12 hours.
Validation Check: Precipitate the polymer in cold diethyl ether. Analyze via Gel Permeation Chromatography (GPC). A PDI < 1.3 validates the controlled nature of the living radical polymerization.
Self-Assembly: Disperse the purified P(HACRO-MAA) in aqueous media (pH 7.4).
Validation Check: Utilize Dynamic Light Scattering (DLS). The presence of a monodisperse particle population in the 40–150 nm range confirms successful micellar self-assembly driven by the hexadecyl chains.
Visualizing the Reactivity Divergence
The following pathway illustrates how the structural divergence between short-chain and long-chain enamine esters dictates their respective synthetic applications.
Reactivity pathways of short-chain vs. long-chain enamine esters.
Conclusion
The comparative reactivity of hexadecyl 3-amino-2-butenoate against its shorter-chain analogs perfectly demonstrates how a single structural modification—the elongation of an alkyl tail—can completely redirect a molecule's chemical destiny. While MACRO and EACRO remain indispensable for traditional small-molecule heterocyclic synthesis, HACRO's extreme lipophilicity and steric bulk uniquely position it as a premier building block for advanced macromolecular engineering. By leveraging its separable tautomers and subjecting it to controlled RAFT polymerization, researchers can engineer sophisticated, self-assembling amphiphilic polybetaines with highly tunable properties for modern nanomedicine and materials science.
References
Abutalip, M., et al. "Reversible Addition–Fragmentation Chain-Transfer Polymerization of Amphiphilic Polycarboxybetaines and Their Molecular Interactions." Langmuir, 2019. URL:[Link]
Kudaibergenov, S. E., et al. "Preparation and Characterization of Novel Polymeric Betaines Based on Aminocrotonates." Journal of Macromolecular Science, Part A, 2007. URL:[Link]
A Comprehensive Guide to the Safe Disposal of Hexadecyl 3-amino-2-butenoate and Novel Chemical Compounds
As researchers and innovators at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the discovery phase is exhilarating, the responsibilities that...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and innovators at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the discovery phase is exhilarating, the responsibilities that accompany the entire lifecycle of a compound, including its final disposal, are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, procedural framework for the proper disposal of Hexadecyl 3-amino-2-butenoate.
Part 1: Preliminary Hazard Assessment & Core Safety Principles
Before any disposal protocol is initiated, a thorough understanding of the potential risks is essential. In the absence of a specific SDS for Hexadecyl 3-amino-2-butenoate, we must infer potential hazards from its chemical structure and established toxicological principles.
Chemical Structure Analysis:
Hexadecyl 3-amino-2-butenoate is an enamine derived from a β-keto ester. While the long hexadecyl chain suggests low water solubility, the aminocrotonate functionality is the primary point of interest for reactivity. Enamines can be susceptible to hydrolysis, and related compounds can exhibit skin and eye irritation.[1][2] Overexposure to some organic nitrogen compounds may affect the nervous system or cause respiratory irritation.[3]
The Precautionary Principle:
Given the lack of specific toxicity data, the precautionary principle must be applied. All waste containing Hexadecyl 3-amino-2-butenoate, including pure compound, solutions, and contaminated labware, must be handled as hazardous chemical waste.[4] This approach ensures maximum protection for personnel and the environment.
Part 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of Hexadecyl 3-amino-2-butenoate waste.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. The choice of PPE is dictated by the potential, not just the known, hazards.
Eye Protection: Chemical splash goggles are mandatory.[5] If handling larger quantities where splashing is a significant risk, a face shield should be worn in addition to goggles.
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. If material penetrates a glove, it must be changed immediately.[3]
Body Protection: A lab coat is standard. For tasks with a higher risk of spillage, a chemically impervious apron is recommended.[3]
Respiratory Protection: All handling of the solid compound or concentrated solutions that could produce aerosols or vapors should be conducted inside a certified chemical fume hood to ensure adequate ventilation.[1][6]
Step 2: Waste Characterization and Segregation
The foundation of safe disposal is the accurate characterization and segregation of waste streams. Never mix unknown waste streams.
Under the U.S. Environmental Protection Agency (USEPA) Resource Conservation and Recovery Act (RCRA), waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7]
The following decision-making workflow should be used to characterize the waste stream for Hexadecyl 3-amino-2-butenoate.
Personal protective equipment for handling Hexadecyl 3-amino-2-butenoate
As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling Hexadecyl 3-amino-2-butenoate (CAS 36490-12-7) [1]. This compound is a long-chain β -amino ester, predominan...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling Hexadecyl 3-amino-2-butenoate (CAS 36490-12-7) [1]. This compound is a long-chain
β
-amino ester, predominantly utilized as an ionizable lipid precursor in the synthesis of lipid nanoparticles (LNPs) for nucleic acid delivery.
Because this chemical bridges the gap between raw organic synthesis and advanced drug delivery, standard safety protocols are insufficient. The physical state of the chemical dictates its hazard profile, requiring a dynamic approach to Personal Protective Equipment (PPE) and handling procedures.
Hazard Causality & E-E-A-T Principles
To safely handle Hexadecyl 3-amino-2-butenoate, researchers must understand the causality behind its risks rather than simply memorizing a PPE list.
The Lipophilicity Factor: The hexadecyl (C16) carbon tail makes this molecule highly lipophilic (LogP > 5). In its neat, waxy solid state, dermal penetration is relatively slow. However, during LNP formulation, it is universally dissolved in organic solvents (e.g., anhydrous ethanol or chloroform).
The Permeation Multiplier: Carrier solvents strip the skin's natural lipid barrier. If a solvated droplet contacts unprotected skin, the solvent acts as a permeation enhancer, driving the lipophilic
β
-amino ester directly into the stratum corneum. This can lead to severe contact dermatitis, sensitization, or systemic absorption.
Hydrolytic Sensitivity:β
-amino esters are susceptible to hydrolysis. Introducing moisture not only degrades your expensive LNP precursors but can also generate reactive byproducts. Therefore, all handling must be strictly anhydrous.
Mandatory PPE & Quantitative Safety Matrix
The Occupational Safety and Health Administration (OSHA) and the National Research Council's Prudent Practices in the Laboratory dictate that PPE must be matched specifically to the hazard state of the chemical[2][3].
Below is the required PPE matrix, dynamically adjusted for the chemical's operational state:
Solvents act as transdermal carriers. Nitrile degrades rapidly in CHCl₃; Butyl rubber provides a >4 hour breakthrough time.
Eye Protection
ANSI Z87.1 Safety Glasses
Chemical Splash Goggles
Solvated mixtures in microfluidic syringes pose a high-pressure droplet splash risk during LNP assembly.
Body Protection
Standard Cotton Lab Coat
Flame-Resistant (FR) Lab Coat
Ethanol is highly flammable. Static discharge during microfluidic pumping can ignite solvent vapors.
Respiratory
N95 / P100 (if aerosolized)
Fume Hood (Face velocity 80–120 fpm)
Inhalation risk shifts from airborne particulates (solid) to toxic/flammable vapors (solvated)[2].
Operational Protocol: LNP Precursor Preparation
This self-validating protocol ensures both operator safety and the chemical integrity of the Hexadecyl 3-amino-2-butenoate during LNP stock preparation.
Step 1: Environmental Setup & Verification
Verify the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).
Line the working surface with a chemically resistant, absorbent bench pad to catch micro-spills.
Step 2: Gravimetric Dispensing
Don single nitrile gloves and safety glasses.
Using an anti-static micro-spatula, weigh the desired mass of Hexadecyl 3-amino-2-butenoate into a depyrogenated, amber glass vial.
Self-Validating Check: The material should appear as a white-to-off-white waxy solid. If it appears as a yellow, free-flowing liquid at room temperature, it has degraded via hydrolysis or thermal breakdown. Discard immediately.
Step 3: Solvation (Hazard Escalation Point)
Upgrade PPE: Don chemical splash goggles and a second pair of nitrile gloves (or butyl rubber if using chloroform).
Add the anhydrous carrier solvent (e.g., 100% Ethanol) to achieve the target lipid concentration (typically 10-50 mM).
Seal the vial with a PTFE-lined cap. Vortex for 30 seconds.
Causality Check: If the C16 chain causes slow dissolution, briefly sonicate in a water bath at 25°C. Do not exceed 30°C , as elevated thermal energy accelerates the cleavage of the ester bond, ruining the ionizable lipid's efficacy for RNA encapsulation.
Step 4: Microfluidic Integration
Draw the solvated lipid stock into a glass, gas-tight syringe. Ensure no air bubbles are trapped; bubbles will compress under microfluidic pressure, altering flow ratios and ruining the LNP Polydispersity Index (PDI).
Spill Response & Disposal Plan
Due to its dual-state nature, spill response must be calculated.
Neat Solid Spills: Do not dry sweep, as this aerosolizes the
β
-amino ester. Lightly mist the powder with water to bind it, then wipe it up with an absorbent pad. Place in a solid hazardous waste bin.
Solvated Liquid Spills: Evacuate personnel from the immediate area if chloroform is the solvent. Apply a universal chemical absorbent pad starting from the perimeter of the spill moving inward.
Decontamination: Because the C16 chain leaves a highly stubborn, greasy residue, wash the spill area with a surfactant (e.g., Alconox) and warm water after the initial solvent has been absorbed.
Disposal: Segregate waste strictly. Ethanol-solvated waste goes to Non-Halogenated Organic Waste. Chloroform-solvated waste must go to Halogenated Organic Waste to prevent explosive exothermic reactions in the waste carboy.
Workflow Visualization
Figure 1: Safe operational workflow and PPE transitions for Hexadecyl 3-amino-2-butenoate handling.
References
hexadecyl 3-amino-2-butenoate — Chemical Substance Information
Source: NextSDS
URL:[Link]
Working with Chemicals - Prudent Practices in the Laboratory
Source: National Research Council (NCBI Bookshelf)
URL:[Link]
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]